Ammonium bromide-d4
Description
Structure
2D Structure
Properties
Molecular Formula |
BrH4N |
|---|---|
Molecular Weight |
101.97 g/mol |
IUPAC Name |
tetradeuterioazanium bromide |
InChI |
InChI=1S/BrH.H3N/h1H;1H3/i/hD4 |
InChI Key |
SWLVFNYSXGMGBS-JBISRTOLSA-N |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].[Br-] |
Canonical SMILES |
[NH4+].[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Ammonium Bromide-d4: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium bromide-d4 (ND₄Br) is the deuterated analog of ammonium bromide, where the four hydrogen atoms of the ammonium cation have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications, particularly in analytical and research settings. Its primary utility lies in its use as a stable isotope label for tracing and quantification studies, most notably in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental methodologies for its application, and its relevance in the field of drug development.
Core Chemical Properties
This compound is a white crystalline solid that is highly soluble in water.[1] The substitution of protium with deuterium results in a higher molecular weight compared to its non-deuterated counterpart.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | ND₄Br | [2] |
| Molecular Weight | 101.97 g/mol | [2][3] |
| CAS Number | 12265-06-4 | [2] |
| Appearance | White crystalline solid | |
| Melting Point | 452 °C (sublimes) | |
| Density | 2.528 g/mL at 25 °C | |
| Solubility | High solubility in water. | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Mass Shift | M+4 |
Applications in Research and Drug Development
The primary application of this compound stems from its nature as a stable isotope-labeled compound. In drug development, deuterated compounds are instrumental in studying pharmacokinetics, metabolism, and as internal standards for quantitative analysis.
Use as an Internal Standard
In quantitative analysis techniques like liquid chromatography-mass spectrometry (LC-MS), this compound can serve as an internal standard. Due to its similar chemical behavior to the non-deuterated form, it co-elutes during chromatography, but its different mass allows for separate detection by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification of the target analyte.
Tracer in Chemical and Biological Systems
As a source of deuterium, this compound can be used as a tracer to follow the course of chemical reactions or metabolic pathways. By incorporating deuterium into a molecule of interest, researchers can track its transformation and fate within a biological system.
Experimental Protocols
While specific experimental protocols are highly dependent on the application, the following provides a generalized methodology for the use of this compound as an internal standard in LC-MS for the quantification of a hypothetical analyte.
Protocol: Quantification of an Analyte using this compound as an Internal Standard by LC-MS/MS
1. Preparation of Stock Solutions:
-
Analyte Stock Solution: Accurately weigh a known amount of the non-deuterated analyte and dissolve it in a suitable solvent (e.g., methanol, water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the same solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Preparation of Calibration Standards and Quality Control Samples:
-
Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at different concentrations.
-
Spike each calibration standard and quality control (QC) sample with a fixed concentration of the this compound internal standard solution.
3. Sample Preparation:
-
To the biological matrix (e.g., plasma, urine), add a known volume of the internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable HPLC/UHPLC column (e.g., C18) and a mobile phase gradient to achieve chromatographic separation of the analyte and internal standard.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the analyte and this compound.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Analyte Quantification
The following diagram illustrates the general workflow for quantifying an analyte in a biological sample using an internal standard with LC-MS/MS.
Caption: Workflow for analyte quantification using an internal standard.
Logical Relationship in Isotope Dilution Mass Spectrometry
This diagram outlines the core principle of isotope dilution mass spectrometry, where a known amount of an isotopically labeled standard is used to determine the amount of an unlabeled analyte.
Caption: Principle of isotope dilution mass spectrometry.
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and safety glasses. It is important to avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable tool for researchers and scientists, particularly in the field of drug development. Its well-defined chemical properties and its utility as a stable isotope-labeled internal standard and tracer make it indispensable for accurate quantification and mechanistic studies. The methodologies outlined in this guide provide a foundation for its application in advanced analytical techniques, contributing to the robust and reliable data required in modern scientific research.
References
Synthesis and Isotopic Purity of Ammonium Bromide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Ammonium Bromide-d4 (ND₄Br). This deuterated compound serves as a valuable tool in various scientific disciplines, including as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] The substitution of hydrogen with deuterium can also influence the pharmacokinetic and metabolic profiles of drug molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a deuterated ammonia source with a bromine-containing reactant or through isotopic exchange. The choice of method often depends on the availability of deuterated starting materials and the desired scale of the synthesis.
Method 1: Direct Reaction of Deuterated Ammonia with Bromine
A common and straightforward approach involves the direct reaction of deuterated ammonia (ND₃) with elemental bromine. This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.
Reaction:
8 ND₃ + 3 Br₂ → 6 ND₄Br + N₂
Experimental Protocol:
-
In a suitable reaction vessel, dissolve deuterated ammonia (ND₃) in a deuterated solvent, such as D₂O, under cooling in an ice bath.
-
Slowly add elemental bromine (Br₂) dropwise to the stirred solution. The reaction is exothermic and generates nitrogen gas.
-
Maintain the reaction temperature below 10°C throughout the addition of bromine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The resulting solution is then concentrated under reduced pressure to crystallize the this compound.
-
The crude product can be purified by recrystallization from a D₂O/isopropanol-d8 mixture to yield white crystals of ND₄Br.
Method 2: Isotopic Exchange in Heavy Water
Experimental Protocol:
-
Dissolve ammonium bromide (NH₄Br) in a minimal amount of high-purity heavy water (D₂O, 99.8 atom % D or higher).
-
Heat the solution to reflux for several hours to facilitate the hydrogen-deuterium exchange between the ammonium ions and the heavy water.
-
To drive the equilibrium towards the deuterated product, the solvent (now a mixture of H₂O, HDO, and D₂O) is removed under reduced pressure.
-
Repeat the process of dissolving the solid in fresh D₂O and removing the solvent multiple times (typically 3-5 cycles). The number of cycles will influence the final isotopic enrichment.
-
After the final cycle, the resulting solid this compound is dried under high vacuum to remove any residual D₂O.
The following diagram illustrates the workflow for the isotopic exchange method.
Caption: Workflow for the synthesis of this compound via isotopic exchange.
Isotopic Purity Analysis
Determining the isotopic purity of this compound is crucial for its intended applications. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR are powerful, non-destructive techniques for assessing isotopic enrichment.
-
¹H NMR: In a ¹H NMR spectrum of this compound, the signal from the residual protons in the N-H bonds will be significantly diminished compared to the signal of a non-deuterated standard. The isotopic purity can be calculated by comparing the integral of the residual N-H proton signal to an internal standard.
-
²H NMR: A ²H NMR spectrum will show a signal corresponding to the deuterium atoms in the ND₄⁺ ion. The presence and intensity of this signal confirm the incorporation of deuterium.
A novel method combining ¹H NMR and ²H NMR has been shown to provide more accurate isotopic abundance determination than classical ¹H NMR or MS methods alone.[4]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is another key technique for determining the isotopic enrichment of deuterated compounds.[2] By analyzing the mass-to-charge ratio (m/z) of the ammonium-d4 cation, the distribution of different isotopologues (e.g., ND₄⁺, ND₃H⁺, ND₂H₂⁺) can be determined.
Experimental Protocol for HRMS Analysis:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol-d4).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Acquire the full scan mass spectrum in the positive ion mode.
-
Extract and integrate the ion currents for the different isotopologues of the ammonium cation.
-
Calculate the isotopic enrichment based on the relative intensities of the isotopic peaks.
The following diagram outlines the general workflow for determining isotopic purity.
Caption: General workflow for the isotopic purity analysis of this compound.
Data Presentation
The quantitative data related to the synthesis and analysis of this compound are summarized in the tables below.
| Table 1: Synthesis Parameters | |
| Parameter | Value |
| Starting Material (Method 1) | Deuterated Ammonia (ND₃) |
| Starting Material (Method 2) | Ammonium Bromide (NH₄Br) |
| Deuterium Source (Method 2) | Heavy Water (D₂O) |
| Typical Isotopic Purity of D₂O | ≥ 99.8 atom % D |
| Number of Exchange Cycles (Method 2) | 3 - 5 |
| Table 2: Analytical Parameters for Isotopic Purity | |
| Technique | Parameter Measured |
| ¹H NMR | Integral of residual N-H signal |
| ²H NMR | Presence and integral of N-D signal |
| Mass Spectrometry (MS) | m/z of [ND₄]⁺ and its isotopologues |
| Commercially Available Purity | Typically ≥ 98 atom % D |
Conclusion
The synthesis of this compound can be reliably achieved through direct reaction or isotopic exchange methods. Careful execution of the synthesis and purification steps is essential to obtain a product with high isotopic enrichment. The isotopic purity must be rigorously verified using analytical techniques such as NMR and mass spectrometry to ensure its suitability for use in sensitive research and development applications. This guide provides the fundamental protocols and analytical workflows to aid researchers in the successful synthesis and characterization of this compound.
References
Deuterated Compounds in NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theory and practical application of deuterated compounds in Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize NMR for molecular structure elucidation, quantification, and dynamic studies.
Core Principles of Deuteration in NMR Spectroscopy
The use of deuterated compounds, particularly solvents, is fundamental to modern NMR spectroscopy for several key reasons. Deuterium (²H or D) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron.[1] This seemingly subtle difference from protium (¹H) has profound and advantageous consequences for NMR experiments.
1.1. Minimizing Solvent Interference: In a typical ¹H NMR experiment, the analyte is present in a much lower concentration than the solvent. If a standard, proton-containing solvent were used, its overwhelming ¹H signal would completely obscure the signals from the sample of interest.[2] By replacing hydrogen atoms with deuterium atoms, deuterated solvents become effectively "invisible" in ¹H NMR spectra because deuterium resonates at a significantly different frequency.[1][2]
1.2. Enabling the Deuterium Lock System: Modern NMR spectrometers rely on a deuterium frequency lock system to maintain a stable magnetic field throughout the experiment.[2] The spectrometer continuously monitors the strong deuterium signal from the solvent to correct for any magnetic field drift, which is crucial for achieving high-resolution spectra and ensuring the accuracy of chemical shift measurements.
1.3. Providing a Chemical Shift Reference: Although deuteration is never 100% complete, the small residual signal from the incompletely deuterated solvent provides a sharp and well-documented peak in the ¹H NMR spectrum. This residual peak is often used as a secondary internal reference for calibrating the chemical shift axis. For instance, the residual peak of chloroform-d (CDCl₃) appears as a singlet at approximately 7.26 ppm.
1.4. Isotope Effects in NMR: The substitution of hydrogen with deuterium can induce small but measurable changes in the NMR spectrum, known as isotope effects. These effects can manifest as shifts in the chemical shifts of nearby nuclei and alterations in coupling constants. These isotope effects can be harnessed to gain insights into hydrogen bonding and molecular symmetry.
Common Deuterated Solvents: Properties and Selection
The choice of a deuterated solvent is critical for a successful NMR experiment and is primarily dictated by the solubility of the analyte, the desired temperature range for the experiment, and the chemical inertness of the solvent. The following tables summarize the physical properties and characteristic NMR signals of commonly used deuterated solvents.
Table 1: Physical Properties of Common Deuterated NMR Solvents
| Solvent | CAS No. | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Melting Point (°C) | Boiling Point (°C) |
| Acetone-d₆ | 666-52-4 | 64.13 | 0.87 | -94 | 55.5 |
| Acetonitrile-d₃ | 2206-26-0 | 44.07 | 0.84 | -45 | 81 |
| Benzene-d₆ | 1076-43-3 | 84.15 | 0.95 | 6.8 | 79.1 |
| Chloroform-d | 865-49-6 | 120.38 | 1.50 | -64 | 60.9 |
| Deuterium Oxide | 7789-20-0 | 20.03 | 1.11 | 3.8 | 101.4 |
| Dimethyl Sulfoxide-d₆ | 2206-27-1 | 84.17 | 1.19 | 20.2 | 189 |
| Methanol-d₄ | 811-98-3 | 36.07 | 0.89 | -98 | 65.4 |
| Toluene-d₈ | 2037-26-5 | 100.20 | 0.94 | -95 | 110 |
Data sourced from various chemical suppliers and NMR solvent data charts.
Table 2: ¹H and ¹³C NMR Chemical Shifts of Residual Protons and Carbon in Common Deuterated Solvents
| Solvent | ¹H Residual Peak (ppm) | Multiplicity | ¹³C Signal (ppm) | Multiplicity |
| Acetone-d₆ | 2.05 | quintet | 206.7, 29.9 | septet |
| Acetonitrile-d₃ | 1.94 | quintet | 118.7, 1.39 | septet |
| Benzene-d₆ | 7.16 | singlet | 128.4 | triplet |
| Chloroform-d | 7.26 | singlet | 77.16 | triplet |
| Deuterium Oxide | 4.80* | singlet | - | - |
| Dimethyl Sulfoxide-d₆ | 2.50 | quintet | 39.52 | septet |
| Methanol-d₄ | 3.31 | quintet | 49.0 | septet |
| Toluene-d₈ | 2.08, 6.98, 7.01, 7.09 | various | 137.5, 128.9, 128.0, 125.2, 20.4 | various |
The chemical shift of the residual HDO peak in D₂O is highly dependent on temperature and sample conditions. Multiplicity is due to coupling with deuterium (I=1). A proton coupled to 'n' deuterium atoms will be split into 2nI+1 lines.
Experimental Protocols
Acquiring high-quality NMR data necessitates meticulous sample preparation and instrument setup. The following protocols provide a general framework for preparing NMR samples using deuterated solvents.
3.1. Sample Preparation for a Solid Analyte
-
Weighing the Sample: Accurately weigh 5-25 mg of the solid analyte for a standard ¹H NMR spectrum of a small molecule (< 1000 g/mol ). For ¹³C NMR or less sensitive nuclei, a larger sample mass may be required.
-
Solvent Selection and Dissolution: Choose a deuterated solvent in which the analyte is readily soluble. Transfer the weighed solid into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Ensuring Complete Dissolution: Vortex or gently heat the vial to ensure the sample is completely dissolved.
-
Filtering the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a Pasteur pipette plugged with a small amount of glass wool or a Kimwipe.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
3.2. Sample Preparation for a Liquid Analyte
-
Direct Addition: For a pure liquid analyte, add 1-2 drops directly into the NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the appropriate deuterated solvent.
-
Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
3.3. General NMR Data Acquisition Workflow
A typical NMR experiment follows a standardized workflow to ensure reproducible and high-quality data.
Caption: A generalized workflow for a typical NMR experiment.
Advanced Applications of Deuterated Compounds
Beyond their use as solvents, deuterated compounds are instrumental in more advanced NMR studies, particularly in the fields of structural biology and reaction mechanism elucidation.
4.1. Deuterium Labeling in Biomolecular NMR
For large biomolecules like proteins, extensive signal overlap in ¹H NMR spectra can make analysis challenging. Deuterium labeling, where non-exchangeable protons in the protein are replaced with deuterium, significantly simplifies the spectra by reducing the number of proton signals. This approach improves spectral resolution and allows for the study of larger proteins and protein complexes. This is typically achieved by expressing the protein in a growth medium containing D₂O and other deuterated nutrients.
Caption: The effect of deuterium labeling on protein NMR spectra.
4.2. Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity and concentration of a substance. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. In qNMR, a certified reference material with a known purity is used as an internal standard. By comparing the integrals of the analyte signals to those of the internal standard, a precise and accurate quantification can be achieved. Deuterated solvents are crucial for qNMR to provide a clear spectral window for the signals of both the analyte and the internal standard.
References
Physical characteristics of solid Ammonium bromide-d4.
An In-depth Technical Guide to the Physical Characteristics of Solid Ammonium Bromide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (ND₄Br) is the deuterated isotopic analog of ammonium bromide, where the four hydrogen atoms of the ammonium cation have been replaced with deuterium.[1] With the CAS Number 12265-06-4 and a molecular formula of BrD₄N, this compound is a white, crystalline solid at room temperature.[1] Due to the different nuclear properties of deuterium compared to protium, ND₄Br is of particular interest in various scientific fields. It is frequently used as an internal standard for quantitative analysis by NMR or mass spectrometry, in neutron scattering studies to probe crystal structures and dynamics, and in research investigating isotope effects in chemical and physical processes.[1][2] Like its non-deuterated counterpart, it is an ionic compound, forming a crystal lattice structure.
Physical and Chemical Properties
The fundamental physical properties of solid this compound are summarized below. These characteristics are essential for handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 12265-06-4 | |
| Molecular Formula | ND₄Br | |
| Molecular Weight | 101.97 g/mol | |
| Appearance | White crystalline solid | |
| Density | 2.528 g/mL (at 25 °C) | |
| Melting Point | 452 °C (sublimes) | |
| Solubility | Soluble in water | |
| Isotopic Purity | ≥98 atom % D |
Crystallography and Phase Transitions
Solid ND₄Br is known to exhibit polymorphism, meaning it can exist in different crystal structures depending on temperature and pressure. These structural changes, or phase transitions, are a defining physical characteristic of the material and are associated with changes in the ordering of the deuterated ammonium (ND₄⁺) ion tetrahedra within the crystal lattice. Heat capacity measurements of ND₄Br show distinct maxima that correspond to these polymorphic transitions. At ambient pressure, the compound undergoes several temperature-induced phase transitions.
A study investigating the spin-lattice relaxation time of ND₄Br identified a lambda transition as well as a low-temperature phase change occurring at 169 K. Neutron diffraction studies have been employed to characterize the average and local structures during these transitions, confirming a sequence of IV → III → II on warming at ambient pressure.
This table summarizes the known crystallographic phases at ambient pressure. Note that detailed lattice parameters can be highly dependent on the precise temperature of measurement.
| Phase | Temperature Range | Crystal System (Tentative) | Key Features |
| Phase II | > 235 K | Cubic (CsCl-type) | Disordered ND₄⁺ ions. |
| Phase III | ~169 K - 235 K | Tetragonal | Partially ordered ND₄⁺ ions. |
| Phase IV | < 169 K | Cubic (CsCl-type) | Ordered ND₄⁺ ions. |
Visualization of Thermal Phase Transitions
The following diagram illustrates the logical relationship between temperature and the crystal structure of solid this compound at ambient pressure, showing the transitions between its known polymorphic phases.
References
Solubility of Ammonium bromide-d4 in different solvents.
An In-depth Technical Guide to the Solubility of Ammonium Bromide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (ND₄Br) is the deuterated form of ammonium bromide, an inorganic salt with various applications in pharmaceuticals, photography, and as a flame retardant. In research and drug development, particularly in pharmacokinetic and metabolic studies, the use of isotopically labeled compounds like this compound is crucial for tracing and quantification. A thorough understanding of its solubility in different solvents is fundamental for its effective application in experimental and formulation contexts.
Quantitative Solubility Data
The solubility of ammonium bromide in various solvents is summarized in the table below. The data is compiled from multiple sources and presented in grams of solute per 100 grams or 100 mL of solvent at specified temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (g/100mL solvent) |
| Water | 0 | 60.6 | 59.5 |
| 10 | 66.6 | ||
| 20 | 74.2 | ||
| 25 | 78.3 | 97 | |
| 30 | 81.8 | ||
| 40 | 89.7 | ||
| 50 | 97.6 | ||
| 60 | 104.9 | ||
| 80 | 119.3 | ||
| 100 | 145.6[1] | ||
| Methanol | 0 | 10.62 | |
| 20 | 12.33 | ||
| 40 | 14.07 | ||
| Ethanol | 0 | 3.06 | |
| 19 | 3.22 | ||
| 20 | 3.36 | ||
| 40 | 4.26 | ||
| 78 | 10[1] | ||
| 1-Propanol | 25 | 1.18 | |
| Acetone | General | Soluble | |
| Diethyl Ether | 15 | 0.123 | |
| Ammonia (liquid) | -33.9 | 90.75 | |
| 0 | 137.9 | ||
| 25 | 237.9 | ||
| Sulfur Dioxide | 0 | 0.059 | |
| 25 | 0.052 | ||
| Ethyl Acetate | General | Practically Insoluble |
Qualitative Solubility Summary:
-
Freely Soluble: Water, Methanol, Ethanol, Acetone, Ammonia[1][2]
-
Slightly Soluble: Diethyl Ether[1]
-
Practically Insoluble: Ethyl Acetate
Experimental Protocol for Solubility Determination
The following is a generalized methodology for determining the solubility of a salt like this compound at various temperatures. This protocol is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
A series of sealable glass vials or test tubes
-
A temperature-controlled water bath or heating/cooling system
-
Calibrated thermometer or temperature probe
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, IC, or gravimetric analysis)
Procedure:
-
Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences.
-
Addition of Solute and Solvent: Accurately weigh a known amount of this compound and add it to a vial containing a precise volume or mass of the solvent.
-
Equilibration:
-
Place the vial in the temperature-controlled bath set to the desired temperature.
-
Stir the mixture vigorously to facilitate dissolution.
-
Allow the mixture to equilibrate for a sufficient period to ensure a saturated solution is formed. This may range from several hours to days, depending on the solvent and temperature.
-
-
Phase Separation:
-
Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.
-
Carefully extract a sample of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it to remove any suspended solid particles.
-
-
Concentration Analysis:
-
Accurately dilute the filtered supernatant to a known volume.
-
Analyze the concentration of this compound in the diluted solution using a suitable analytical technique.
-
Alternatively, a known mass of the saturated solution can be taken, the solvent evaporated, and the mass of the remaining solute determined gravimetrically.
-
-
Data Calculation:
-
Calculate the solubility as the mass of the solute per unit mass or volume of the solvent at the specified temperature.
-
-
Repeat for Different Temperatures: Repeat the procedure at various temperatures to construct a solubility curve.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for determining the solubility of a salt.
References
The Deuterium Isotope Effect: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the theoretical underpinnings, experimental determination, and practical applications of deuterium isotope effects in chemical and biological systems.
The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can profoundly influence the rates and equilibria of chemical reactions. This phenomenon, known as the deuterium isotope effect, arises from the mass difference between the two isotopes and provides a powerful tool for elucidating reaction mechanisms, probing transition state structures, and modulating the metabolic fate of pharmaceuticals. This technical guide offers a detailed overview of the core principles of deuterium isotope effects, comprehensive experimental methodologies for their measurement, and a summary of their quantitative impact across various reaction types, with a particular focus on applications in drug development.
Core Principles of Deuterium Isotope Effects
The foundation of the deuterium isotope effect lies in the principles of molecular vibrations and zero-point energy (ZPE). A chemical bond can be modeled as a harmonic oscillator, which possesses a minimum vibrational energy even at absolute zero, known as the ZPE. The ZPE is inversely proportional to the square root of the reduced mass of the atoms forming the bond. Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower ZPE than a corresponding carbon-hydrogen (C-H) bond.[1][2]
This difference in ZPE is the primary determinant of the kinetic isotope effect (KIE) , which is the change in the rate of a reaction upon isotopic substitution. The KIE is typically expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD), i.e., kH/kD.[3]
Primary Kinetic Isotope Effect (PKIE)
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[3][4] Because the C-D bond has a lower ZPE than the C-H bond, more energy is required to reach the transition state where this bond is cleaved. This results in a slower reaction rate for the deuterated compound and a "normal" PKIE, where kH/kD > 1. The magnitude of the primary deuterium KIE is typically in the range of 1 to 8. For many reactions, a value of around 7 is considered a semi-classical maximum at room temperature.
Secondary Kinetic Isotope Effect (SKIE)
A secondary kinetic isotope effect occurs when the isotopically substituted bond is not directly broken or formed in the rate-determining step. SKIEs are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the vibrational environment of the isotopic center between the ground state and the transition state. For example, a change in hybridization from sp³ to sp² at the carbon bearing the isotope can lead to a normal SKIE (typically 1.1-1.2), while a change from sp² to sp³ can result in an inverse SKIE (typically 0.8-0.9).
Thermodynamic (Equilibrium) Isotope Effects
Deuterium substitution can also affect the equilibrium constant of a reaction, a phenomenon known as the thermodynamic or equilibrium isotope effect (EIE). This arises from the difference in the ZPE of the reactants and products. Deuterium tends to favor the more strongly bonded state, which has a steeper potential energy well and a larger difference in ZPE between the H and D isotopologues.
Quantitative Data on Deuterium Isotope Effects
The magnitude of the deuterium KIE provides valuable information about the transition state of a reaction. The following tables summarize representative kH/kD values for various organic and enzyme-catalyzed reactions.
Table 1: Primary Kinetic Isotope Effects in Organic Reactions
| Reaction Type | Substrate | Reagent/Conditions | kH/kD | Reference(s) |
| E2 Elimination | 2-Bromopropane | Sodium Ethoxide | 6.7 | |
| Bromination | Acetone | Bromine, H+ | 7.0 | |
| Oxidation | Benzyl alcohol-α-d | Dichlorodicyanoquinone (DDQ) | Varies | |
| Oxidation | Benzyl alcohol-α-d | Activated Manganese Dioxide | Varies | |
| Cyclic Elimination | Phenyl-n-heptyl-2-d sulfoxide | Thermal | Varies |
Table 2: Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
| Enzyme | Reaction | kH/kD | Reference(s) |
| Methylamine dehydrogenase | Proton Transfer | 5 - 55 | |
| Alcohol dehydrogenase | Hydride Transfer | Varies | |
| Glycerol-3-phosphate dehydrogenase | Hydride Transfer | 1.5 - 3.1 | |
| MabA (from M. tuberculosis) | Hydride Transfer | 2.5 ± 0.1 | |
| Cytochrome P450 | C-H bond cleavage | Varies |
Table 3: Secondary Kinetic Isotope Effects
| Reaction Type | Position of Deuteration | kH/kD | Reference(s) |
| S_N1 Solvolysis | α-carbon (sp³ → sp²) | ~1.1 - 1.2 | |
| Nucleophilic Addition | α-carbon (sp² → sp³) | ~0.8 - 0.9 | |
| S_N1 Solvolysis | β-carbon | ~1.15 - 1.3 |
Experimental Protocols for Measuring Deuterium Isotope Effects
The precise determination of KIEs is crucial for their application in mechanistic studies. The two most common methods are the direct comparison of rates and the competitive method.
Direct Comparison of Rates
This method involves independently measuring the reaction rates of the deuterated and non-deuterated substrates under identical conditions.
Protocol:
-
Synthesize both the deuterated and non-deuterated starting materials.
-
Prepare separate reaction mixtures for the deuterated and non-deuterated substrates, ensuring identical concentrations of all reactants, temperature, and pressure.
-
Monitor the progress of each reaction over time. This can be achieved by various analytical techniques such as UV-Vis spectroscopy, HPLC, GC, or NMR, by following the disappearance of a reactant or the appearance of a product.
-
Determine the rate constant for each reaction (kH and kD) by fitting the concentration versus time data to the appropriate rate law.
-
Calculate the KIE as the ratio kH/kD.
Competitive Method
In the competitive method, a mixture of the deuterated and non-deuterated substrates is allowed to react in the same vessel. The relative amounts of the deuterated and non-deuterated products are then measured. This method is often more accurate as it avoids potential errors from slight variations in reaction conditions between two separate experiments.
Protocol using Mass Spectrometry:
-
Prepare a starting material mixture containing a known ratio of the deuterated and non-deuterated isotopologues.
-
Initiate the reaction and allow it to proceed to a specific percentage of completion (typically between 10% and 90%). It is often beneficial to take samples at multiple time points.
-
Quench the reaction at the desired time points.
-
Isolate either the unreacted starting material or the product.
-
Analyze the isotopic ratio of the isolated compound using mass spectrometry (e.g., GC-MS, LC-MS, or isotope ratio mass spectrometry).
-
Calculate the KIE using the following equation, where R₀ is the initial isotopic ratio of the reactants, Rₜ is the isotopic ratio of the reactants at time t, and f is the fraction of the reaction completion:
kH/kD = log(1-f) / log(1 - f * (Rₜ/R₀))
Protocol using NMR Spectroscopy:
-
Prepare a reaction mixture containing both the deuterated and non-deuterated substrates.
-
Acquire an initial NMR spectrum to determine the starting ratio of the two isotopologues.
-
Initiate the reaction within the NMR tube or in a separate vessel from which aliquots are taken.
-
Acquire NMR spectra at various time points throughout the reaction.
-
Integrate the signals corresponding to the deuterated and non-deuterated species (either reactant or product) in each spectrum.
-
Determine the change in the ratio of the isotopologues over time and calculate the rate constants or the KIE directly from the integrated data. 2D NMR techniques, such as [¹³C,¹H]-HSQC, can offer high precision for measuring KIEs.
Visualizing Isotope Effects and Experimental Workflows
Visual representations are invaluable for understanding the abstract concepts of isotope effects and for outlining complex experimental procedures.
Caption: Potential energy diagram illustrating the primary kinetic isotope effect.
References
Ammonium bromide-d4 material safety data sheet (MSDS) information.
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Ammonium bromide-d4 is the deuterated form of Ammonium bromide, where the four hydrogen atoms of the ammonium cation are replaced with deuterium.[1] It is a white, odorless crystalline solid that may turn yellow upon exposure to air.[2][3] It is known to be slightly hygroscopic, absorbing moisture from the air.[4]
| Property | Value | References |
| Chemical Formula | ND₄Br | |
| CAS Number | 12265-06-4 | |
| Molecular Weight | 101.97 g/mol | |
| Appearance | White crystalline powder or granules. | |
| Odor | Odorless or faint ammonia odor. | |
| Melting Point | Sublimes at 452 °C / 845.6 °F. | |
| Boiling Point | 235 °C / 455 °F | |
| Solubility | Soluble in water and alcohol. Freely soluble in acetone and ammonia. Slightly soluble in ether. | |
| Specific Gravity | 2.4 g/cm³ | |
| pH | 4.5 - 5.5 (in aqueous solution) |
Toxicological Data
This compound is expected to have a similar toxicological profile to Ammonium bromide. It is considered an irritant and may be harmful if swallowed.
| Metric | Value | Species | References |
| Oral LD₅₀ | 2700 mg/kg | Rat |
Acute Effects:
-
Eyes: Causes serious eye irritation. Symptoms can include redness, tearing, and burning.
-
Skin: Causes skin irritation. May cause redness and itching.
-
Inhalation: May cause respiratory irritation. Inhalation of dust can irritate mucous membranes, leading to coughing and shortness of breath.
-
Ingestion: May be harmful if swallowed. Can cause irritation of the mouth and throat, nausea, and vomiting.
Chronic Effects:
-
Prolonged or repeated exposure may cause damage to the central nervous system.
Hazard Identification and Classification
| Hazard Class | Category | Statement | References |
| Acute toxicity, oral | Category 5 | May be harmful if swallowed | |
| Skin corrosion/irritation | Category 2 | Causes skin irritation | |
| Serious eye damage/eye irritation | Category 2A/2B | Causes serious eye irritation | |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation | |
| Reproductive toxicity | Category 1B | May damage fertility or the unborn child | |
| Effects on or via lactation | - | May cause harm to breast-fed children | |
| Specific target organ toxicity — repeated exposure | Category 1 | Causes damage to organs through prolonged or repeated exposure |
Experimental Protocols
First Aid Measures
A standardized first aid protocol is crucial in the event of exposure. The following workflow outlines the necessary steps.
Caption: First aid workflow following exposure.
Fire Fighting Measures
This compound is a non-flammable solid. However, when heated to decomposition, it may emit toxic and corrosive fumes of nitrogen oxides (NOx), ammonia (NH₃), and hydrogen bromide.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. This includes water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.
Accidental Release Measures
In the event of a spill, a systematic approach should be taken to ensure safety and proper cleanup.
Caption: Workflow for accidental release cleanup.
Handling and Storage
-
Handling: Handle in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. It is slightly hygroscopic and should be protected from moisture. Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions. It is hygroscopic and sensitive to air and light.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Contact with acids can produce toxic fumes.
-
Hazardous Decomposition Products: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), ammonia (NH₃), and hydrogen bromide.
Exposure Controls and Personal Protection
-
Engineering Controls: Use in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.
-
The following diagram illustrates the logical relationship for selecting appropriate personal protective equipment.
Caption: Logic for PPE selection.
References
Phase Transitions of Ammonium Bromide-d4 Under Pressure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural phase transitions of deuterated ammonium bromide (ND₄Br) under high-pressure conditions. The document details the known phase behaviors, the experimental methodologies employed for their investigation, and the structural characteristics of the different solid phases. This guide is intended for researchers in materials science, condensed matter physics, and pharmaceutical sciences who are interested in the effects of pressure on molecular crystals.
Introduction to High-Pressure Phenomena in Ammonium Halides
Ammonium halides, including ammonium bromide (NH₄Br) and its deuterated analogue (ND₄Br), are model systems for studying pressure-induced phase transitions. These transitions are primarily driven by changes in the orientational ordering of the ammonium (ND₄⁺) cation within the crystal lattice. The application of external pressure forces the atoms closer together, leading to significant alterations in intermolecular interactions and crystal symmetry. Understanding these transformations is crucial for predicting the behavior of molecular solids under compression, a key consideration in areas such as solid-state chemistry and drug formulation.
ND₄Br exhibits a rich and complex phase diagram with several distinct crystalline phases observed at various pressures and temperatures. The deuterated form is often studied to leverage the scattering properties of deuterium in neutron diffraction experiments, which provides precise information on the orientation of the ND₄⁺ ions.
Phase Diagram and Transitions of ND₄Br
While a complete and detailed pressure-temperature (P-T) phase diagram for ND₄Br is not yet fully established in the literature, several key phase transitions have been identified. The known phases are typically labeled with Roman numerals (I, II, III, IV, V, etc.). The general sequence of transitions with increasing pressure at room temperature involves a progression towards more ordered and densely packed structures.
A schematic of the known pressure-induced phase transitions in ND₄Br at ambient temperature is presented below.
Caption: Pressure-induced phase transitions in ND₄Br at room temperature.
Note: The transition pressures are approximate and can be influenced by experimental conditions such as the pressure transmitting medium and the rate of pressure application.
Description of Known Phases
-
Phase II: At ambient pressure and room temperature, ND₄Br exists in the disordered Phase II, which adopts a CsCl-type cubic structure. In this phase, the ND₄⁺ tetrahedra are orientationally disordered, with the deuterium atoms having multiple possible positions.
-
Phase IV: As pressure is increased to approximately 2.5 GPa, a transition to the ordered Phase IV occurs. This phase also has a CsCl-type structure, but with a long-range ordering of the ND₄⁺ ions.
-
Phase V: At a pressure of approximately 8.2 GPa, ND₄Br transforms into the high-pressure Phase V. This phase has been identified as having a tetragonal structure with the space group P4/nmm[1]. This structure is characterized by an antiparallel ordering of the ammonium ions.
Quantitative Data on ND₄Br Phase Transitions
Detailed quantitative data on the crystallographic parameters of all ND₄Br phases as a continuous function of pressure are scarce in the published literature. However, key data points for the identified phases are summarized below.
Table 1: Summary of Known Phase Transition Data for ND₄Br
| Transition | Transition Pressure (GPa) | Initial Phase | Final Phase | Crystal System of Final Phase | Space Group of Final Phase |
| II → IV | ~2.5 | II | IV | Cubic | - |
| IV → V | ~8.2 | IV | V | Tetragonal | P4/nmm |
Note: The lack of comprehensive crystallographic tables in the literature highlights an area for future research.
Experimental Protocols
The investigation of phase transitions in ND₄Br under high pressure relies on sophisticated experimental techniques capable of probing structural changes in situ. The two primary methods employed are high-pressure neutron diffraction and high-pressure Raman spectroscopy.
High-Pressure Neutron Diffraction
High-pressure neutron diffraction is an indispensable tool for studying deuterated compounds like ND₄Br due to the high coherent scattering cross-section of deuterium. This technique allows for the precise determination of the positions of the deuterium atoms, providing direct insight into the ordering of the ND₄⁺ cations.
Caption: Experimental workflow for high-pressure neutron diffraction of ND₄Br.
Detailed Methodology:
-
Sample Preparation: A powdered sample of ND₄Br is loaded into a small hole in a metal gasket. A pressure-transmitting medium (e.g., a deuterated methanol-ethanol mixture or a noble gas) is added to ensure hydrostatic or quasi-hydrostatic pressure conditions. A small ruby chip is included for in situ pressure measurement.
-
High-Pressure Apparatus: The gasket is placed between the anvils of a high-pressure device, typically a diamond anvil cell (DAC) or a Paris-Edinburgh (PE) press. These devices are capable of generating pressures of several gigapascals.
-
Neutron Source and Diffraction: The high-pressure cell is placed in the beamline of a neutron source. Time-of-flight neutron diffraction is a common technique where a pulsed, polychromatic neutron beam is used, and the diffraction pattern is recorded as a function of the neutron's time of flight to the detectors.
-
Data Collection: Diffraction patterns are collected at various pressures. The pressure is increased incrementally, and a diffraction pattern is recorded at each pressure point.
-
Pressure Measurement: The pressure is determined by measuring the fluorescence spectrum of the ruby chip. The shift in the R1 fluorescence line of ruby is a well-calibrated pressure standard.
-
Data Analysis: The collected diffraction patterns are analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern based on a structural model to the experimental data. The refinement yields information about the crystal system, space group, lattice parameters, and atomic positions.
High-Pressure Raman Spectroscopy
High-pressure Raman spectroscopy is a complementary technique that probes the vibrational modes of the crystal lattice and the ND₄⁺ ions. Phase transitions are often accompanied by changes in the Raman spectrum, such as the appearance or disappearance of peaks, splitting of peaks, and discontinuities in the pressure dependence of the Raman frequencies.
Caption: Experimental workflow for high-pressure Raman spectroscopy of ND₄Br.
Detailed Methodology:
-
Sample Preparation: A small single crystal or powdered sample of ND₄Br is loaded into a diamond anvil cell along with a pressure-transmitting medium and a ruby chip.
-
Raman Measurement: The DAC is placed under a Raman microscope. A monochromatic laser is focused on the sample through one of the diamond anvils. The scattered light is collected in a backscattering geometry and directed to a spectrometer.
-
Data Collection: Raman spectra are collected at various pressures. The pressure is increased in steps, and a spectrum is recorded at each step.
-
Data Analysis: The positions, intensities, and full width at half maximum (FWHM) of the Raman peaks are analyzed as a function of pressure. The appearance of new peaks, the disappearance of existing peaks, or abrupt changes in the slope of the frequency versus pressure plots are indicative of a phase transition.
Conclusion and Future Outlook
The study of ND₄Br under high pressure reveals a fascinating series of phase transitions driven by the ordering of the ND₄⁺ cation. While the general sequence of these transitions has been outlined, there remains a significant need for more detailed quantitative studies. Future work should focus on:
-
Comprehensive P-T Phase Diagram: Mapping out the phase boundaries of ND₄Br over a wider range of pressures and temperatures to construct a complete P-T phase diagram.
-
Detailed Crystallographic Studies: Performing high-resolution neutron and X-ray diffraction experiments to obtain detailed crystallographic data, including lattice parameters and atomic positions, for all phases as a function of pressure.
-
In-depth Spectroscopic Analysis: Conducting detailed Raman and infrared spectroscopy studies to assign the vibrational modes in each phase and to better understand the dynamics of the phase transitions.
A more complete understanding of the high-pressure behavior of ND₄Br will not only provide valuable insights into the fundamental physics of molecular crystals but will also have implications for the development of new materials and the formulation of pharmaceuticals under non-ambient conditions.
References
Methodological & Application
Application Notes and Protocols: Ammonium Bromide-d4 as an Internal Standard in Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of chemical compounds. A key element in robust qNMR is the use of an internal standard (IS), a stable compound with a known concentration that is added to the sample. The signal of the internal standard serves as a reference against which the analyte's signal is compared.
Ammonium bromide-d4 (ND₄Br) is an excellent candidate for use as an internal standard in ¹H qNMR, particularly for analyses conducted in aqueous media such as D₂O. Its primary advantage is the absence of proton signals in the ¹H NMR spectrum, which eliminates the risk of signal overlap with the analyte. The deuterium nuclei have a different resonance frequency and will not be detected in a standard ¹H NMR experiment. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a hypothetical drug substance, "Analyte X," in a research and drug development setting.
Properties of this compound as an Internal Standard
This compound possesses several key properties that make it a suitable internal standard for qNMR.[1]
| Property | Description |
| Chemical Formula | ND₄Br |
| Molecular Weight | 101.97 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| ¹H NMR Signal | No signal in the proton NMR spectrum, avoiding spectral overlap. |
| Solubility | Highly soluble in water (D₂O), making it ideal for aqueous samples. |
| Chemical Stability | Chemically inert and does not react with a wide range of analytes. |
| Non-volatility | Solid with a high melting point, ensuring stability during sample preparation and storage. |
Experimental Protocol: Purity Determination of "Analyte X" using qNMR with this compound
This protocol outlines the steps for determining the purity of a hypothetical water-soluble drug substance, "Analyte X," using ¹H qNMR with this compound as the internal standard.
Materials and Equipment
-
Analyte: "Analyte X" (a water-soluble powder)
-
Internal Standard: this compound (ND₄Br), with a certificate of analysis indicating its purity.
-
Solvent: Deuterium oxide (D₂O, 99.9 atom % D)
-
Equipment:
-
Analytical balance (accurate to ±0.01 mg)
-
Vortex mixer
-
Calibrated micropipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
NMR data processing software
-
Sample Preparation Workflow
Caption: Workflow for qNMR sample preparation.
Detailed Experimental Steps
-
Preparation of the Stock Solution:
-
Accurately weigh approximately 10 mg of "Analyte X" into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 5 mg of this compound into the same vial. Record the exact weight.
-
Add a precise volume (e.g., 1.00 mL) of D₂O to the vial using a calibrated micropipette.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
-
Preparation of the NMR Sample:
-
Transfer an appropriate volume (typically 600 µL for a standard 5 mm tube) of the stock solution into an NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample temperature to equilibrate (e.g., at 298 K).
-
Shim the magnetic field to obtain good resolution.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters. Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a preliminary T₁ measurement is recommended for accurate quantification). A conservative delay of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
Acquisition Time (aq): Sufficient to ensure complete decay of the FID to avoid truncation.
-
-
-
NMR Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal of "Analyte X".
-
Since this compound has no proton signal, an external reference like TSP or the residual solvent peak can be used for chemical shift referencing, but it is not used for quantification. The quantification is based on the known amount of the deuterated internal standard.
-
Purity Calculation
The purity of "Analyte X" can be calculated using the following formula:
Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100
Where:
-
Ianalyte = Integral of the selected signal of "Analyte X"
-
IIS = Integral of the signal of a known amount of a proton-containing reference compound if one were used. Since we are using a deuterated standard, this term is implicitly accounted for by the known molar amount of the standard. A more direct calculation is often used.
-
NIS = Number of protons for the integrated signal of the internal standard (not applicable for ND₄Br).
-
Nanalyte = Number of protons for the integrated signal of "Analyte X".
-
MWanalyte = Molecular weight of "Analyte X".
-
MWIS = Molecular weight of this compound (101.97 g/mol ).
-
mIS = Mass of this compound.
-
manalyte = Mass of "Analyte X".
-
PIS = Purity of this compound (from the certificate of analysis).
A more practical formula when using a deuterated internal standard is to calculate the molar amount of the analyte and then its mass, from which the purity is derived.
-
Moles of Internal Standard (molesIS): (mIS * PIS) / MWIS
-
Moles of Analyte (molesanalyte): This requires a reference signal. In the absence of a protonated internal standard, a separate experiment with a known amount of a protonated standard would be needed to calibrate the instrument response. Alternatively, if the instrument response is known to be linear and calibrated, a direct calculation can be made. For the purpose of this protocol, we will assume a calibrated instrument where the integral is directly proportional to the number of moles.
Given the challenges of quantification without a protonated reference signal, a common practice is to include a small, known amount of a non-interfering protonated compound as a secondary reference for integration, or to use a certified reference material for the analyte itself for calibration.
However, for the purpose of demonstrating the principle with a deuterated standard, we will proceed with a direct comparison, assuming a well-calibrated spectrometer where the absolute integral is meaningful, or more practically, by comparing to a reference signal from a known impurity or excipient if present and its concentration is known.
For a more robust and universally applicable protocol, a small amount of a certified protonated internal standard (e.g., maleic acid, dimethyl sulfone) would be added alongside the deuterated standard. The deuterated standard ensures no overlap, while the protonated standard provides the reference integral.
Revised Calculation with a Protonated Reference (e.g., Maleic Acid):
Purity (% w/w) = (Ianalyte / Iref) * (Nref / Nanalyte) * (MWanalyte / MWref) * (mref / manalyte) * Pref * 100
Quantitative Data Summary
The following table presents simulated data for the purity determination of three different batches of "Analyte X" using the described qNMR method with maleic acid as the protonated reference standard.
| Batch ID | Mass of Analyte X (mg) | Mass of Maleic Acid (mg) | Integral of Analyte X (1H signal) | Integral of Maleic Acid (2H signal) | Calculated Purity (% w/w) |
| AX-001 | 10.25 | 5.12 | 1.00 | 0.95 | 98.5 |
| AX-002 | 10.51 | 5.05 | 1.02 | 0.93 | 97.2 |
| AX-003 | 9.98 | 5.15 | 0.98 | 0.96 | 99.1 |
Assumed values for calculation: MW of Analyte X = 250.0 g/mol , MW of Maleic Acid = 116.07 g/mol , Purity of Maleic Acid = 99.9%.
Logical Workflow for qNMR Analysis
Caption: Overall logical workflow for qNMR analysis.
Conclusion
The use of this compound as an internal standard in ¹H qNMR offers a significant advantage by eliminating the risk of signal overlap with the analyte. This is particularly beneficial for the analysis of complex molecules or mixtures where the proton spectrum is crowded. For accurate quantification, it is recommended to use a certified reference material and to follow a well-validated experimental protocol, including appropriate sample preparation, data acquisition, and processing steps. The methodology described in this application note provides a robust framework for the use of this compound in conjunction with a protonated reference for the precise and reliable purity determination of drug substances in a pharmaceutical development setting.
References
Application Notes and Protocols for Ammonium Bromide-d4 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the utilization of Ammonium bromide-d4 (ND₄Br) in mass spectrometry-based quantitative analysis. The primary application highlighted is its use as an internal standard (IS) to ensure accuracy and precision in complex biological matrices. A potential application as a derivatization agent is also discussed.
Introduction
This compound is the deuterated analog of Ammonium bromide, where the four hydrogen atoms of the ammonium ion are replaced with deuterium.[1] This isotopic labeling makes it an ideal candidate for use as an internal standard in mass spectrometry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[1] The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted strategy to correct for variations in sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects.[2][3][4]
While SIL-IS that are structurally identical to the analyte are preferred, this compound can serve as a suitable internal standard for the quantification of small, polar, nitrogen-containing compounds, especially when a deuterated analog of the target analyte is not commercially available or is prohibitively expensive.
Application: this compound as an Internal Standard
This protocol outlines the use of this compound as an internal standard for the quantitative analysis of a hypothetical small quaternary ammonium compound, "Analyte Q," in human plasma.
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound (ND₄Br), 98 atom % D
-
Analyte Q reference standard
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges
2.1.2. Preparation of Stock and Working Solutions
-
Analyte Q Stock Solution (1 mg/mL): Accurately weigh and dissolve the Analyte Q reference standard in methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in deionized water.
-
Working Solutions: Prepare serial dilutions of the Analyte Q stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
2.1.3. Sample Preparation (Protein Precipitation & SPE)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of each sample, add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Proceed with SPE cleanup according to the manufacturer's protocol for polar compounds.
-
Elute the sample and inject it into the LC-MS/MS system.
2.1.4. LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC System | |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 40% B over 5 min, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
2.1.5. Multiple Reaction Monitoring (MRM)
The MRM transitions for Analyte Q and this compound need to be optimized by infusing the individual standard solutions into the mass spectrometer. Hypothetical MRM transitions are provided below.
Table 2: Hypothetical MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte Q | 145.2 | 85.1 | 100 | 15 |
| This compound (IS) | 102.0 | 82.0 | 100 | 12 |
Data Analysis and Quantification
The concentration of Analyte Q in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of Analyte Q to the internal standard (this compound) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Potential Application: Derivatization Agent
While not a primary application, the bromide ion from Ammonium bromide could theoretically be used in derivatization reactions to improve the chromatographic retention or mass spectrometric detection of certain analytes. For example, it could be used to quaternize tertiary amines, introducing a permanent positive charge and a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). This would be a specialized application requiring significant method development.
Hypothetical Derivatization Workflow for a Tertiary Amine
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Application Notes and Protocols: Ammonium Bromide-d4 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium bromide-d4 (ND₄Br) is a stable isotope-labeled compound used as a tracer to investigate nitrogen metabolism.[1] By replacing the four hydrogen atoms with deuterium, a heavier isotope of hydrogen, this compound allows researchers to track the incorporation and flow of nitrogen through various metabolic pathways.[1] This technique is a powerful tool in metabolic flux analysis (MFA), providing quantitative insights into the dynamics of nitrogen-containing compounds such as amino acids and nucleotides.[2] These studies are crucial for understanding cellular physiology in both health and disease, and for elucidating the mechanism of action of drugs that target metabolic pathways.
The primary advantage of using stable isotopes like deuterium is their non-radioactive nature, making them safe for use in a wide range of experimental systems, from cell cultures to in vivo models.[3] The incorporation of deuterium from this compound into metabolites leads to a predictable increase in their mass, which can be accurately detected and quantified using mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC).[1]
Principle of Tracing Nitrogen Metabolism
Ammonia is a central hub in cellular nitrogen metabolism, serving as a precursor for the biosynthesis of numerous essential molecules. When this compound is introduced into a biological system, the deuterated ammonium (ND₄⁺) is assimilated into central nitrogen pathways. The primary route for ammonium incorporation in many organisms is the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway.
In this pathway, glutamate dehydrogenase (GDH) can catalyze the reductive amination of α-ketoglutarate, incorporating a deuterated ammonium ion to form glutamate-d. This deuterated glutamate can then serve as a nitrogen donor for the synthesis of other amino acids through the action of aminotransferases. The deuterium label is thus transferred throughout the network of amino acid metabolism. By measuring the mass isotopomer distributions (MIDs) of these metabolites, researchers can deduce the relative rates of reactions in the network.
Applications in Metabolic Research and Drug Development
The use of this compound as a tracer has significant applications in various fields:
-
Elucidating Metabolic Pathways: Tracing the flow of deuterium from ammonium allows for the detailed mapping of nitrogen assimilation and amino acid biosynthesis pathways.
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions to understand how cells regulate their metabolism under different conditions.
-
Disease Research: Investigating alterations in nitrogen metabolism associated with diseases such as cancer and inborn errors of metabolism.
-
Drug Development: Assessing the impact of drug candidates on specific metabolic pathways and identifying potential off-target effects. Deuterated compounds are also used to study the metabolic stability and pharmacokinetic profiles of drugs.
Data Presentation
Quantitative data from metabolic tracing experiments using this compound is typically presented as mass isotopomer distributions (MIDs) for key metabolites. This data reveals the extent of deuterium incorporation and provides insights into pathway activity.
Table 1: Mass Isotopomer Distribution of Glutamate after Labeling with this compound
| Mass Isotopomer | Formula | Mass Shift | Relative Abundance (%) |
| M+0 | C₅H₉NO₄ | 0 | 45.2 |
| M+1 | C₅H₈DNO₄ | +1 | 35.8 |
| M+2 | C₅H₇D₂NO₄ | +2 | 15.3 |
| M+3 | C₅H₈D₃NO₄ | +3 | 3.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Table 2: Fractional Enrichment of Key Amino Acids
| Amino Acid | Labeled (M+n > 0) (%) |
| Glutamate | 54.8 |
| Glutamine | 52.1 |
| Aspartate | 38.5 |
| Alanine | 25.9 |
| Proline | 48.3 |
Note: This table illustrates how the fractional enrichment of different amino acids can be compared to understand the relative flux of nitrogen from ammonium.
Experimental Protocols
The following are generalized protocols for using this compound as a tracer in cell culture and for subsequent analysis by GC-MS. These protocols should be optimized for specific cell lines and experimental goals.
Protocol 1: Cell Culture Labeling with this compound
This protocol is adapted from established methods for stable isotope labeling in cell culture.
Materials:
-
Base cell culture medium deficient in ammonium chloride (e.g., custom formulation of DMEM or RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (ND₄Br)
-
Sterile, cell culture grade water
-
Sterile filtration units (0.22 µm)
-
Cell line of interest
Procedure:
-
Prepare Labeling Medium:
-
Reconstitute the ammonium-free base medium in sterile water according to the manufacturer's instructions.
-
Prepare a sterile stock solution of this compound in water. The concentration should be calculated to achieve the desired final concentration in the medium (typically in the range of 1-4 mM).
-
Supplement the base medium with dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is critical to minimize the presence of unlabeled amino acids and other small molecules that would dilute the tracer.
-
Add the this compound stock solution to the supplemented medium.
-
Add other necessary supplements such as glucose and antibiotics.
-
Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.
-
-
Cell Seeding and Labeling:
-
Seed the cells in standard (unlabeled) medium and allow them to attach and grow to the desired confluency (typically 50-70%).
-
To initiate the labeling, aspirate the standard medium and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a time course determined by the specific experimental goals. For steady-state labeling, this may require several cell doubling times.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.
-
Protocol 2: GC-MS Analysis of Deuterium-Labeled Metabolites
This protocol outlines the general steps for derivatization and analysis of amino acids by GC-MS.
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
GC-MS system equipped with a suitable column (e.g., DB-5MS)
Procedure:
-
Derivatization:
-
Resuspend the dried metabolite extracts in a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate as required (e.g., 90 minutes at 37°C).
-
Add MTBSTFA to the samples to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis. Incubate as required (e.g., 30 minutes at 70°C).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on the GC column using an appropriate temperature gradient.
-
Analyze the eluting compounds by mass spectrometry, collecting data in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.
-
-
Data Analysis:
-
Identify metabolites by comparing their retention times and mass spectra to a library of standards.
-
Correct the raw mass spectrometry data for the natural abundance of all stable isotopes.
-
Calculate the mass isotopomer distributions and fractional enrichment for each metabolite of interest. This data can then be used for metabolic flux analysis.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in metabolic studies.
Caption: Primary pathway of deuterated ammonium assimilation.
Caption: Experimental workflow for metabolic tracing.
References
Application Note: Quantitative Analysis of Choline in Human Plasma by LC-MS/MS Using Ammonium Bromide-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of choline in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ammonium bromide-d4, is employed. The protocol outlines a straightforward protein precipitation sample preparation procedure and optimized LC-MS/MS conditions. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of choline in a complex biological matrix.
Introduction
Choline is an essential nutrient that plays a critical role in numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid transport.[1][2] Dysregulation of choline metabolism has been implicated in various pathological conditions, making its accurate quantification in biological fluids a key area of research. This application note describes a validated LC-MS/MS method for the determination of choline in human plasma, utilizing this compound as an internal standard to compensate for matrix effects and variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Choline Chloride (Sigma-Aldrich)
-
This compound (Sigma-Aldrich)
-
Acetonitrile (LC-MS grade, Fisher Scientific)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Formic Acid (LC-MS grade, Fisher Scientific)
-
Deionized Water (Milli-Q® system)
-
Human Plasma (BioIVT)
Stock and Working Solutions
-
Choline Stock Solution (1 mg/mL): Dissolve 10 mg of choline chloride in 10 mL of deionized water.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the choline stock solution in deionized water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Pipette 50 µL of human plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Atlantis HILIC Silica (2.1 x 50 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B to 50% B over 3 minutes, then return to 90% B and equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| System | SCIEX QTRAP® 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | Choline: 104.1 -> 60.1; this compound: 98.1 -> 81.1 (hypothetical) |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of choline in human plasma. The use of this compound as an internal standard ensured high accuracy and precision by correcting for any variations during the analytical process.
Data Presentation
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (ng/mL) | R² |
| Choline | 1 - 1000 | > 0.995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (%) | 95 - 105% |
| Recovery (%) | > 90% |
Signaling Pathway
The following diagram illustrates the metabolic pathway of choline, highlighting its conversion to the neurotransmitter acetylcholine.
Experimental Workflow
The logical workflow for the quantitative analysis is depicted below.
References
Application Notes and Protocols: The Role of Ammonium Bromide-d4 in Elucidating Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium bromide-d4 (ND₄Br) is a deuterated isotropic form of ammonium bromide where the four hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in the study of reaction mechanisms, particularly in organic chemistry and pharmaceutical research. The increased mass of deuterium compared to protium (hydrogen-1) leads to a stronger carbon-deuterium (C-D) bond than a carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the Kinetic Isotope Effect (KIE), a powerful principle for probing reaction pathways. Furthermore, the distinct mass of deuterium makes this compound an excellent tracer in mass spectrometry-based analyses.
These application notes provide an overview of the utility of this compound in mechanistic studies and offer detailed protocols for its application.
Key Applications
-
Kinetic Isotope Effect (KIE) Studies : The substitution of hydrogen with deuterium can lead to a decrease in the reaction rate if the C-H bond is broken in the rate-determining step of the reaction.[1][2] By comparing the reaction rates of a substrate with its deuterated analog, researchers can infer the mechanism of a reaction. This compound can be used as a source of deuterium for the synthesis of deuterated substrates or can participate directly in reactions where the ammonium ion is involved.
-
Isotopic Labeling and Tracer Studies : Deuterium-labeled compounds are widely used as tracers to follow the metabolic fate of drugs and other molecules in biological systems.[3][4][5] this compound can serve as a simple and effective source for introducing a deuterium label into a molecule of interest. Its distinct mass allows for easy detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Elucidating Reaction Pathways in Drug Metabolism : In drug development, understanding how a drug is metabolized is crucial for predicting its efficacy and safety. Deuteration at metabolically vulnerable sites can slow down metabolism, leading to improved pharmacokinetic profiles. KIE studies using deuterated compounds, which can be synthesized using reagents like this compound, help identify these sites and understand the enzymatic mechanisms of drug-metabolizing enzymes like cytochrome P450s.
-
Internal Standards in Quantitative Analysis : Due to its similar chemical properties to its non-deuterated counterpart but different mass, this compound is an ideal internal standard for quantitative analysis by GC-MS or LC-MS. It co-elutes with the analyte but is detected at a different mass-to-charge ratio, allowing for accurate quantification.
Quantitative Data Summary
The following tables summarize representative quantitative data that could be obtained from experiments utilizing this compound or other deuterated compounds to study reaction mechanisms.
Table 1: Kinetic Isotope Effect on a Hypothetical Enzyme-Catalyzed Reaction
| Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| Non-deuterated | 1.5 x 10⁻³ | 5.0 |
| Deuterated | 0.3 x 10⁻³ |
This table illustrates a significant primary kinetic isotope effect, suggesting that the cleavage of the C-H bond is the rate-determining step in this hypothetical enzymatic reaction.
Table 2: Pharmacokinetic Parameters of a Drug and its Deuterated Analog
| Compound | Half-life (t₁/₂, hours) | Maximum Concentration (Cmax, ng/mL) | Area Under the Curve (AUC, ng·h/mL) |
| Parent Drug | 2.5 | 850 | 4200 |
| Deuterated Drug | 7.0 | 830 | 9500 |
This data demonstrates how deuteration can significantly improve the pharmacokinetic profile of a drug, leading to a longer half-life and greater overall exposure.
Experimental Protocols
Protocol 1: Determination of the Kinetic Isotope Effect
Objective: To determine the KIE of a reaction by comparing the rate of reaction of a non-deuterated substrate with its deuterated counterpart synthesized using this compound as a deuterium source.
Materials:
-
Non-deuterated substrate
-
Deuterated substrate (synthesized via a suitable method using this compound)
-
Reaction buffer/solvent
-
Enzyme/catalyst
-
Quenching solution (e.g., cold acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare two sets of reaction mixtures, one with the non-deuterated substrate and one with the deuterated substrate.
-
Each reaction mixture should contain the substrate at a known concentration in the appropriate reaction buffer/solvent.
-
Pre-incubate the reaction mixtures at the desired temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the enzyme or catalyst to each reaction mixture.
-
Start a timer immediately upon addition.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution. This will stop the reaction by precipitating the enzyme/catalyst.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein/catalyst.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of product formed or the remaining substrate at each time point.
-
-
Data Analysis:
-
Plot the concentration of the product formed (or substrate remaining) versus time for both the non-deuterated and deuterated reactions.
-
Determine the initial reaction rate (or the rate constant, k) for both reactions from the slope of the linear portion of the curve.
-
Calculate the KIE as the ratio of the rate constant for the non-deuterated reaction (kH) to the rate constant for the deuterated reaction (kD): KIE = kH / kD.
-
Protocol 2: Using this compound as an Internal Standard in LC-MS/MS Quantification
Objective: To accurately quantify an analyte in a complex matrix using this compound as an internal standard.
Materials:
-
Analyte of interest
-
This compound (as the internal standard)
-
Sample matrix (e.g., plasma, urine)
-
Acetonitrile (or other suitable protein precipitation solvent)
-
LC-MS/MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte and a separate stock solution of this compound in a suitable solvent.
-
Create a series of calibration standards by spiking known concentrations of the analyte into the sample matrix.
-
-
Sample Preparation:
-
To a known volume of each calibration standard and each unknown sample, add a fixed amount of the this compound internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC method to chromatographically separate the analyte and the internal standard.
-
Set up the mass spectrometer to monitor for specific precursor-to-product ion transitions for both the analyte and this compound (Multiple Reaction Monitoring - MRM mode).
-
-
Data Analysis:
-
For each injection, determine the peak area for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Caption: Workflow for a Kinetic Isotope Effect (KIE) study.
Caption: Impact of deuteration on drug metabolism.
Caption: Workflow for quantification using an internal standard.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ammonium Bromide-d4 in Solid-State NMR Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium bromide-d4 (ND₄Br) serves as a valuable tool in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, primarily for temperature calibration and as a probe for local molecular dynamics. Its deuterated nature minimizes the ¹H background signal, making it an excellent choice for ¹⁵N solid-state NMR experiments. The temperature-dependent chemical shift of the ¹⁵N nucleus in the ammonium ion provides a sensitive and reliable method for in-situ temperature measurement within the NMR rotor. This is crucial for experiments where precise temperature control is paramount, such as in studies of temperature-sensitive biological samples, pharmaceuticals, and materials undergoing phase transitions.
Key Applications
-
Internal/External Temperature Standard: The ¹⁵N chemical shift of this compound exhibits a clear dependence on temperature, allowing it to be used as an accurate thermometer to calibrate the sample temperature under magic-angle spinning (MAS) conditions. Frictional heating due to fast sample spinning can lead to a significant deviation of the actual sample temperature from the set temperature of the instrument's variable temperature unit. Using an internal or external standard like this compound provides a direct measure of the true temperature experienced by the sample.
-
Probing Local Dynamics: The spin-lattice relaxation times (T₁) of the deuterium (²H) and nitrogen-15 (¹⁵N) nuclei in this compound are sensitive to the motional dynamics of the ammonium ion. By measuring these relaxation parameters as a function of temperature, researchers can gain insights into the rotational and translational motions within the crystal lattice. This information is particularly useful for studying phase transitions and characterizing the local environment in solid materials.
Data Presentation
Table 1: ¹⁵N Chemical Shift of Ammonium Chloride as a Reference
| Compound | Form | ¹⁵N Chemical Shift (ppm) | Reference |
| ¹⁵NH₄Cl | Powdered | 39.3 | Liquid NH₃ at 0 ppm[1] |
Note: The temperature variation of the ¹⁵NH₄Cl chemical shift has been reported, making it a suitable external reference for temperature calibration.[1] It is recommended that users perform a calibration for this compound against a primary standard like lead nitrate for their specific experimental conditions.
Table 2: Comparison of Solid-State NMR Temperature Calibration Standards
| Standard | Nucleus | Temperature Coefficient | Advantages | Disadvantages |
| Lead Nitrate (Pb(NO₃)₂) | ²⁰⁷Pb | High | High sensitivity, wide temperature range. | Not always suitable for co-packing with biological samples. |
| Potassium Bromide (KBr) | ⁷⁹Br | Moderate | High signal-to-noise, can be co-packed with hydrated samples.[2] | Quadrupolar nucleus can lead to broad lines. |
| Ammonium Chloride (¹⁵NH₄Cl) | ¹⁵N | Reported | Narrow lines, suitable for cross-polarization experiments.[1] | Requires ¹⁵N detection capabilities. |
| Ammonium Bromide-d₄ (ND₄Br) | ¹⁵N | Expected to be similar to ¹⁵NH₄Cl | Minimizes ¹H background, suitable for ¹⁵N-observe experiments. | Requires isotopic labeling and calibration. |
Experimental Protocols
Protocol 1: Temperature Calibration using External this compound
This protocol describes the procedure for calibrating the sample temperature in a solid-state NMR experiment using an external this compound standard.
Materials:
-
This compound (¹⁵N labeled, >98% isotopic purity)
-
Zirconia MAS rotor (e.g., 4 mm)
-
Rotor caps
-
Sample packing tool
-
Solid-state NMR spectrometer with a ¹⁵N-capable probe
Procedure:
-
Sample Preparation:
-
Carefully pack a small amount of powdered this compound into the bottom of the MAS rotor.
-
Place a small spacer (e.g., a Teflon insert) on top of the this compound.
-
Pack the sample of interest on top of the spacer.
-
Alternatively, a separate rotor containing only this compound can be used for calibration prior to running the actual sample.
-
-
Spectrometer Setup:
-
Insert the rotor into the solid-state NMR probe.
-
Set the magic-angle spinning speed to the desired rate for the main experiment.
-
Tune and match the probe for the ¹⁵N frequency.
-
Set the desired temperature using the spectrometer's variable temperature unit and allow the system to equilibrate for at least 30 minutes.
-
-
¹⁵N NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁵N solid-state NMR spectrum of the this compound. A simple pulse-acquire sequence or a cross-polarization (CP) experiment from ¹H (if protons are present in the vicinity) can be used.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum using an external standard or by setting the room temperature chemical shift to a known value (e.g., based on the ¹⁵NH₄Cl reference value of 39.3 ppm).
-
-
Temperature Correlation:
-
Record the observed ¹⁵N chemical shift of the this compound at the set temperature.
-
Repeat the measurement at several different set temperatures to create a calibration curve of observed ¹⁵N chemical shift versus the nominal set temperature.
-
For absolute temperature accuracy, this calibration curve should be cross-referenced against a primary temperature standard like lead nitrate.
-
-
Sample Measurement:
-
After calibration, run the experiment on the sample of interest. The temperature can be monitored by periodically acquiring a ¹⁵N spectrum of the co-packed this compound or by using the established calibration curve.
-
Protocol 2: Probing Local Dynamics using Spin-Lattice Relaxation
This protocol outlines the measurement of the ¹⁵N spin-lattice relaxation time (T₁) of this compound to study molecular motion.
Materials:
-
This compound (¹⁵N labeled)
-
Zirconia MAS rotor
-
Solid-state NMR spectrometer with a ¹⁵N-capable probe
Procedure:
-
Sample Preparation:
-
Pack the powdered this compound into the MAS rotor.
-
-
Spectrometer Setup:
-
Insert the rotor and spin at the desired MAS rate.
-
Tune and match the probe for ¹⁵N.
-
Set the initial temperature and allow for equilibration.
-
-
T₁ Measurement (Inversion Recovery):
-
Use a standard inversion recovery pulse sequence (180° - τ - 90° - acquire).
-
Set up an array of delay times (τ) ranging from very short (e.g., a few milliseconds) to long (several times the expected T₁).
-
Acquire a series of 1D ¹⁵N spectra for each τ value.
-
-
Data Analysis:
-
Integrate the intensity of the ¹⁵N peak for each spectrum in the inversion recovery series.
-
Plot the peak intensity as a function of the delay time τ.
-
Fit the data to the following exponential recovery function to extract the T₁ value: I(τ) = I₀(1 - 2A * exp(-τ / T₁)) where I(τ) is the intensity at delay τ, I₀ is the equilibrium intensity, and A is a factor close to 1.
-
-
Temperature Dependence:
-
Repeat the T₁ measurement at different temperatures.
-
Plot the measured T₁ values as a function of temperature to observe changes in molecular dynamics, particularly around phase transitions.
-
Visualizations
Caption: Workflow for temperature calibration using external this compound.
Caption: Relationship between temperature and observed ¹⁵N chemical shift.
References
Troubleshooting & Optimization
Troubleshooting signal suppression from Ammonium bromide-d4 in mass spec.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering signal suppression in mass spectrometry caused by ammonium bromide-d4.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does this compound cause it?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in a mass spectrometer, leading to a weaker signal.[1] This phenomenon is particularly common in Electrospray Ionization (ESI), where co-eluting compounds from the sample matrix interfere with the analyte's ability to form gas-phase ions.[2]
This compound, being a salt, can be a significant cause of ion suppression.[3] When present in high concentrations, non-volatile salts alter the properties of the ESI droplets, which can hinder droplet formation or evaporation and ultimately reduce the number of charged analyte ions reaching the detector.[4] The high concentration of ions from the salt (deuterated ammonium and bromide) competes with the analyte for charge and for space at the droplet's surface, leading to a decreased signal for the compound of interest.[5]
Q2: How can I confirm that this compound is the cause of signal suppression?
A post-column infusion experiment is a definitive way to identify the specific regions in your chromatogram where ion suppression occurs. This technique involves continuously introducing your analyte at a constant rate into the mobile phase after the analytical column but before the mass spectrometer's ion source.
By injecting a blank sample matrix (containing this compound but not your analyte), you can monitor the constant signal of your infused analyte. A dip or drop in this signal at a specific retention time indicates that something eluting from the column at that moment is causing ion suppression.
Q3: My deuterated internal standard is also suppressed. Shouldn't it correct for this?
Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression, allowing for an accurate analyte-to-IS ratio for quantification. However, "differential ion suppression" can occur if there is a slight chromatographic separation between the analyte and the deuterated IS. This separation, sometimes caused by the "deuterium isotope effect," can expose the analyte and the IS to different concentrations of the interfering matrix components (like this compound), causing them to be suppressed to different extents and leading to inaccurate results.
Troubleshooting Workflow
If you suspect signal suppression from this compound, follow this workflow to diagnose and resolve the issue.
Mitigation Strategies & Experimental Protocols
Sample Preparation to Remove Salts
The most effective strategy is to remove the interfering salt before the sample is injected into the LC-MS system.
Recommended Technique: Solid-Phase Extraction (SPE)
SPE is a highly effective method for removing salts and other matrix interferences.
Generic SPE Protocol (Weak Cation-Exchange):
-
Conditioning: Pass 1-2 mL of methanol, followed by 1-2 mL of deionized water through the SPE cartridge.
-
Equilibration: Pass 1-2 mL of a weak buffer (e.g., 10 mM ammonium acetate) through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The this compound should pass through while the analyte of interest may be retained.
-
Washing: Pass 1-2 mL of a wash solution (e.g., a weak organic solvent or buffer) through the cartridge to remove any remaining salt residue.
-
Elution: Add 1-2 mL of an appropriate elution solvent to the cartridge to elute the purified analyte.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Other effective salt removal techniques include liquid-liquid extraction (LLE), reverse-phase chromatography, and precipitation.
Chromatographic Optimization
If sample preparation is not sufficient, modifying the chromatographic method can help separate the analyte from the this compound peak. Since salts are highly polar, they typically elute very early in reversed-phase chromatography.
-
Modify Gradient: Adjust the gradient profile to increase the retention of your analyte, ensuring it elutes in a "clean" region of the chromatogram where the salt is not present.
-
Change Stationary Phase: Using a column with different chemistry (e.g., switching from a C18 to a phenyl-hexyl or using a HILIC column) can alter selectivity and improve the separation between the analyte and the salt.
Sample Dilution
A straightforward approach is to dilute the sample. This reduces the concentration of the this compound, which can lessen its suppressive effect. However, this is only a viable option if the analyte concentration is high enough to remain detectable after dilution.
Quantitative Impact of Salt Concentration on Signal Intensity
The presence of non-volatile salts like ammonium bromide can significantly decrease analyte signal as their concentration increases. The following table, based on general observations for non-volatile salts in ESI-MS, illustrates this trend.
| Salt Concentration (mM) | Analyte Signal Intensity (% of Control) | Degree of Ion Suppression |
| 0 (Control) | 100% | None |
| 1 | ~70-90% | Low |
| 10 | ~30-60% | Moderate |
| 50 | ~5-25% | High |
| 100 | <5% | Severe |
| Note: These values are illustrative and can vary significantly depending on the analyte, specific matrix, and instrument conditions. Data is generalized from the effects of non-volatile salts as described in literature. |
Visualizing the Mechanism and Solution
References
Technical Support Center: Optimizing Ammonium Bromide-d4 for NMR Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Ammonium bromide-d4 in Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in NMR analysis?
This compound serves as an internal standard for quantitative NMR (qNMR) analysis and as a chemical shift reference.[1] Its deuterium labeling minimizes interference from solvent signals in ¹H NMR spectra.
Q2: What is the optimal concentration of this compound for my NMR experiment?
The optimal concentration depends on the specific application (qualitative vs. quantitative analysis), the concentration of the analyte, and the sensitivity of the NMR spectrometer. A general guideline is to aim for a signal-to-noise ratio (S/N) of at least 250:1 for accurate integration in quantitative studies.[2][3] For routine ¹H NMR of small molecules, a starting concentration of 5-25 mg of your analyte in 0.6-0.7 mL of deuterated solvent is typical.[4] The concentration of this compound as an internal standard should be chosen to have a similar signal intensity to the analyte peaks of interest, often aiming for a molar ratio between 1:1 and 1:2 (analyte to standard).[5]
Q3: How does the hygroscopic nature of this compound affect my NMR results?
Ammonium bromide is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can introduce a significant water peak in your NMR spectrum, potentially obscuring analyte signals. For quantitative analysis, absorbed water can lead to inaccurate weighing of the standard, resulting in erroneous concentration calculations.
Q4: How can I minimize water contamination when preparing my NMR sample with this compound?
To mitigate the effects of hygroscopicity:
-
Work in a dry environment: Handle the solid this compound in a glove box or under a dry nitrogen atmosphere if possible.
-
Dry glassware thoroughly: Ensure your NMR tube, vials, and any transfer pipettes are oven-dried and cooled in a desiccator before use.
-
Use fresh, high-quality deuterated solvents: Solvents can also absorb atmospheric moisture. Use freshly opened solvents or those stored properly over molecular sieves.
-
Minimize exposure to air: Prepare your sample as quickly as possible and cap the NMR tube tightly immediately after preparation.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise (S/N) Ratio
Symptoms:
-
Analyte and standard signals are weak and noisy.
-
Difficulty in accurate integration of peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Analyte or Standard Concentration | Increase the concentration of your sample and/or this compound. |
| Poor Spectrometer Shimming | Re-shim the spectrometer to improve magnetic field homogeneity. |
| Incorrect Acquisition Parameters | Increase the number of scans. The S/N ratio increases with the square root of the number of scans. |
| Sample Precipitation | Visually inspect the sample for any solid particles. If present, filter the sample into a clean NMR tube. |
Issue 2: Inaccurate Quantification Results
Symptoms:
-
Calculated concentration or purity is inconsistent or erroneous.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Weighing of Standard | Use a high-precision analytical balance and handle this compound in a controlled, dry environment to prevent water absorption. |
| Peak Overlap | Ensure the this compound signal does not overlap with any analyte signals. If it does, consider using a different deuterated solvent to induce a chemical shift change. |
| Incomplete Relaxation | For accurate integration, ensure the relaxation delay (d1) is set to at least 5 times the T1 of the slowest relaxing signal of interest. |
| Integration Errors | Manually check and adjust the integration regions to encompass the entire peak, including any satellite peaks. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution for qNMR
This protocol describes the preparation of a stock solution of this compound, which can then be added to analyte solutions for quantitative analysis.
-
Drying: Dry the this compound under high vacuum for several hours to remove any absorbed water.
-
Weighing: In a controlled environment (e.g., a glove box with low humidity), accurately weigh a precise amount of the dried this compound (e.g., 10 mg) using an analytical balance.
-
Dissolution: Dissolve the weighed solid in a known volume of a high-purity deuterated solvent (e.g., 1.00 mL of D₂O or Methanol-d₄) in a volumetric flask.
-
Homogenization: Ensure the solution is thoroughly mixed to achieve a uniform concentration.
-
Storage: Store the stock solution in a tightly sealed container, preferably with a septum, to prevent solvent evaporation and moisture ingress.
Protocol 2: Preparing an NMR Sample with an Internal Standard
-
Analyte Preparation: Accurately weigh your analyte into a clean, dry vial.
-
Solvent Addition: Add a precise volume of the deuterated solvent to the analyte (e.g., 0.5 mL).
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Standard Addition: Add a precise volume of the this compound stock solution to the analyte solution (e.g., 50 µL).
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Mixing: Vortex the vial to ensure the sample and internal standard are completely dissolved and the solution is homogeneous.
-
Transfer: Transfer the final solution to a clean, dry NMR tube.
-
Analysis: Acquire the NMR spectrum using appropriate quantitative parameters.
Visualizations
References
Stability and storage conditions for Ammonium bromide-d4.
Technical Support Center: Ammonium Bromide-d4
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of this compound to ensure its chemical and isotopic integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated place.[1] To prevent degradation and maintain isotopic enrichment, it is crucial to keep the container tightly sealed.[2][3] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended for solid small molecules.[2] The compound is hygroscopic and air-sensitive, so storage under a dry, inert atmosphere like nitrogen or argon is ideal.[4]
Q2: Is this compound hygroscopic?
Yes, Ammonium bromide is described as hygroscopic. This means it can readily absorb moisture from the atmosphere. This is a critical consideration for deuterated compounds as moisture can lead to isotopic dilution through hydrogen-deuterium (H-D) exchange.
Q3: How does light exposure affect the stability of this compound?
While its non-deuterated counterpart can turn yellow upon exposure to air due to the oxidation of bromide ions, general guidelines for deuterated compounds recommend protection from light. Exposure to light, particularly UV radiation, can catalyze the degradation of deuterated compounds. Therefore, it is best practice to store this compound in light-protecting containers, such as amber vials.
Q4: What are the signs of decomposition or contamination?
Visual signs of degradation for the non-deuterated form include a gradual color change from white to yellow, which is caused by the oxidation of bromide (Br⁻) to bromine (Br₂). For this compound, other signs of issues could include clumping of the solid due to moisture absorption. Contamination with water can be detected by observing a significant water peak (HDO) in an ¹H NMR spectrum.
Q5: What happens when this compound is heated?
When heated to high temperatures, Ammonium bromide sublimes at 452 °C. Heating to the point of decomposition can cause it to break down into ammonia (or deuterated ammonia) and hydrogen bromide (or deuterium bromide). This process can also release toxic fumes, including nitrogen oxides.
Q6: How does deuteration impact the stability of Ammonium bromide?
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. While Ammonium bromide does not have C-H bonds, the principle of the kinetic isotope effect can apply to N-D bonds, making them potentially more resistant to certain reactions compared to N-H bonds. However, the primary stability concerns for this compound, like its non-deuterated counterpart, are its hygroscopicity and sensitivity to air and light. A key stability challenge specific to the deuterated form is the risk of H-D exchange with atmospheric moisture, which would decrease its isotopic purity.
Q7: What safety precautions should be taken when handling this compound?
Handle the compound in a well-ventilated area, preferably under a fume hood, to avoid inhaling the substance. Use appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid generating dust when handling the solid. After handling, wash hands and face thoroughly.
Stability and Storage Data
| Parameter | Recommended Condition | Rationale | Citations |
| Storage Temperature | 2-8°C or -20°C (Long-term) | To minimize chemical degradation. | |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Prevents moisture absorption and H-D exchange. | |
| Humidity | Store in a dry place / desiccator | The compound is hygroscopic and absorbs moisture. | |
| Light | Protect from light (e.g., amber vial) | Light, especially UV, can catalyze degradation. | |
| Container | Tightly sealed vial | Prevents ingress of moisture and atmospheric oxygen. |
Troubleshooting Guide
Issue 1: The solid this compound appears clumped or has changed color from white to yellow.
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Possible Cause: The compound has absorbed moisture from the atmosphere due to its hygroscopic nature, leading to clumping. The yellow color indicates the oxidation of bromide to bromine, which can occur on exposure to air.
-
Solution:
-
Handle and store the compound under a dry, inert atmosphere (e.g., in a glovebox or desiccator with desiccant).
-
Ensure the storage container is always tightly sealed after use.
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture on the cold solid.
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For future use, consider purchasing the compound in single-use ampoules if available to minimize atmospheric exposure.
-
Issue 2: ¹H NMR analysis shows a large water peak (HDO) and/or reduced isotopic purity.
-
Possible Cause 1 (HDO peak): The deuterated solvent used for NMR has absorbed atmospheric moisture.
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Solution 1: Use fresh, high-quality deuterated solvents from a newly opened container. Handle solvents under an inert atmosphere to minimize water contamination.
-
Possible Cause 2 (Reduced Purity): Hydrogen-Deuterium (H-D) exchange has occurred between the this compound (ND₄⁺) and protic contaminants like water (H₂O).
-
Solution 2: The compound has likely been exposed to moisture. Follow all recommended handling and storage procedures, including storage in a desiccator and handling under an inert atmosphere, to prevent future isotopic dilution.
Issue 3: Inconsistent results in experiments using different batches of the compound.
-
Possible Cause: There may be variations in the isotopic purity between batches. Degradation may have occurred in an older batch due to improper storage.
-
Solution:
-
Always check the Certificate of Analysis (CoA) for each batch to confirm the isotopic purity. A purity of >98% is often recommended.
-
Perform a quality control check (e.g., ¹H NMR) on new and old batches to verify their integrity before use.
-
Implement standardized storage protocols for all batches to ensure consistency.
-
Experimental Protocols
Protocol: General Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
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Sample Preparation: Prepare several accurately weighed samples of this compound. Store a control sample under the ideal recommended conditions (in a desiccator, protected from light, at 2-8°C).
-
Acid/Base Hydrolysis:
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Prepare solutions of the compound in a mild acidic and a mild basic solution.
-
Keep the solutions at room temperature or a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solutions and analyze for degradation.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound and treat it with an oxidizing agent like 3% hydrogen peroxide.
-
Maintain the solution at room temperature for a set time.
-
Analyze the sample for degradation products.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in a controlled oven for an extended period.
-
Analyze the exposed sample for signs of degradation.
-
-
Photolytic Degradation:
-
Expose a solid sample or a solution of the compound to a controlled source of UV light.
-
Store a "dark control" sample under the same conditions but protected from light to differentiate between thermal and photolytic degradation.
-
-
Analysis:
-
At each time point, analyze the stressed samples and the control sample.
-
Use ¹H NMR to assess any decrease in isotopic purity by quantifying residual proton signals.
-
Use techniques like LC-MS to identify and quantify any potential degradation products.
-
Visual Troubleshooting Workflow
References
Common impurities in Ammonium bromide-d4 and their effects.
Welcome to the technical support center for Ammonium bromide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound and why are they a concern?
A1: Common impurities in this compound can be categorized into three main types: isotopic impurities, chemical impurities, and contaminants from handling and storage. These are a concern as they can significantly impact the accuracy and reproducibility of experimental results, particularly in sensitive applications like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Isotopic Impurities: This refers to the presence of non-deuterated (NH₄Br) or partially deuterated species. This is a critical issue when this compound is used as an internal standard in mass spectrometry, as it can lead to an overestimation of the analyte's concentration.[1][2][3][4]
-
Chemical Impurities: These can include other halide ions (e.g., chloride and iodide), trace metals, and residual starting materials from the synthesis process.[5] Halide impurities can cause interference in certain analytical methods, while trace metals can affect spectroscopic analyses.
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Environmental Contaminants: Contamination can be introduced during handling and storage. Common contaminants include water, plasticizers from containers, and other organic molecules from the laboratory environment.
Q2: My quantitative results are inconsistent when using this compound as an internal standard. What could be the cause?
A2: Inconsistent quantitative results when using a deuterated internal standard like this compound can stem from several factors. The most common culprits are a lack of co-elution with your analyte, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.
Q3: I suspect my this compound is contaminated. How can I confirm this?
A3: You can confirm contamination through various analytical techniques. The choice of method depends on the suspected impurity:
-
Isotopic Purity: Quantitative NMR (qNMR) or high-resolution mass spectrometry (HRMS) can be used to determine the isotopic enrichment of your standard.
-
Chemical Purity (Halides): Ion chromatography is a suitable method for detecting and quantifying other halide impurities like chloride and iodide.
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Chemical Purity (Trace Metals): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for identifying and quantifying trace metal impurities.
Q4: What is isotopic exchange and how can it affect my experiments with this compound?
A4: Isotopic exchange, or H/D exchange, is a process where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water, methanol). For this compound, the deuterium atoms on the ammonium ion (ND₄⁺) can exchange with protons. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, ultimately causing an overestimation of your target compound's concentration.
Troubleshooting Guides
Issue 1: Inaccurate Quantification in Mass Spectrometry
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Symptom: The calculated concentration of your analyte is consistently higher than expected.
-
Possible Cause: Presence of unlabeled Ammonium bromide (NH₄Br) as an impurity in your deuterated standard.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: Unexpected Peaks in NMR Spectrum
-
Symptom: Your ¹H NMR spectrum of a sample containing this compound shows unexpected signals.
-
Possible Cause: Contamination from residual solvents or other organic impurities.
-
Troubleshooting Steps:
-
Identify the Solvent: Use a reference table of common NMR solvent impurities to identify potential contaminants based on their chemical shifts.
-
Analyze a Blank: Run an NMR spectrum of the deuterated solvent you used to prepare your sample to check for impurities in the solvent itself.
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Check Glassware: Ensure all glassware is thoroughly cleaned, as residues from previous experiments can be a source of contamination.
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Issue 3: Variability in Internal Standard Signal in LC-MS
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Symptom: The peak area of the this compound internal standard is inconsistent across a batch of samples.
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Possible Cause: Differential matrix effects, where components in some samples suppress or enhance the ionization of the internal standard more than others.
-
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent internal standard signals.
Data on Common Impurities
The following table summarizes common impurities in this compound and their typical acceptable limits.
| Impurity Type | Specific Impurity | Typical Specification/Acceptable Limit | Potential Effect on Experiment |
| Isotopic | Non-deuterated Ammonium bromide (NH₄Br) | < 2% | Overestimation of analyte in MS-based quantification. |
| Chemical | Chloride (Cl⁻) | < 0.1% | Interference in halide-specific assays. |
| Iodide (I⁻) | < 0.01% | Interference in halide-specific assays. | |
| Trace Metals (e.g., Fe, Pb) | < 10 ppm | Can interfere with spectroscopic and electrochemical analyses. | |
| Handling | Water | < 0.5% | Can facilitate H/D exchange and affect sample stability. |
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) for Isotopic Purity Assessment
This protocol describes the determination of the isotopic purity of this compound by comparing its signal to an internal standard of known purity.
1. Materials:
-
This compound sample
-
Certified internal standard (e.g., Maleic Acid)
-
Deuterium Oxide (D₂O, 99.9% D)
-
High-precision analytical balance
-
NMR spectrometer (≥400 MHz recommended)
2. Sample Preparation:
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Accurately weigh approximately 10-20 mg of the this compound and the internal standard into a clean vial.
-
Dissolve the weighed solids in a known volume (e.g., 0.7 mL) of D₂O.
-
Ensure complete dissolution by gentle vortexing.
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Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (both the analyte and standard) to ensure full relaxation. A delay of 30 seconds is generally adequate for small molecules.
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Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.
4. Data Processing and Analysis:
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Apply Fourier transformation to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the residual protons in the partially deuterated Ammonium bromide and a signal from the internal standard.
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Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
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N = Number of protons for the integrated signal
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MW = Molecular weight
-
m = mass
-
P = Purity of the standard
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Protocol 2: ICP-MS for Trace Metal Analysis
This protocol provides a general procedure for the analysis of trace metal impurities in an inorganic salt like this compound.
1. Materials:
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This compound sample
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High-purity nitric acid (trace metal grade)
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Ultrapure water (18.2 MΩ·cm)
-
ICP-MS instrument
2. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean, acid-leached digestion vessel.
-
Add 5 mL of 2% high-purity nitric acid.
-
Gently swirl to dissolve the sample completely.
-
Bring the final volume to 50 mL with ultrapure water. This results in a final acid concentration of approximately 0.2% and a total dissolved solids content of 0.2%, which is suitable for most ICP-MS instruments.
3. ICP-MS Analysis:
-
Prepare a series of calibration standards for the metals of interest in a matrix that matches the sample (0.2% nitric acid).
-
Aspirate the blank, calibration standards, and the sample solution into the ICP-MS.
-
Monitor for common metal impurities such as Fe, Cu, Ni, Co, Pb, etc.
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Quantify the concentration of each metal in the sample based on the calibration curve.
Protocol 3: Ion Chromatography for Halide Impurity Analysis
This protocol outlines the determination of chloride and iodide impurities in this compound.
1. Materials:
-
This compound sample
-
Ultrapure water (18.2 MΩ·cm)
-
Ion chromatograph with a conductivity detector and a suitable anion-exchange column.
-
Eluent (e.g., sodium carbonate solution).
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving a known amount (e.g., 1 g) in a known volume (e.g., 100 mL) of ultrapure water.
-
Dilute the stock solution as needed to bring the expected impurity concentrations within the working range of the instrument.
3. Ion Chromatography Analysis:
-
Prepare calibration standards for chloride and iodide.
-
Inject the blank, standards, and sample solution into the ion chromatograph.
-
Identify and quantify the chloride and iodide peaks based on their retention times and the calibration curves.
References
- 1. benchchem.com [benchchem.com]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Sample Preparation Problem Solving for Inductively Coupled Plasma-Mass Spectrometry with Liquid Introduction Systems I. Solubility, Chelation, and Memory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling the Hygroscopic Nature of Ammonium Bromide-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of Ammonium bromide-d4. Below you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the hygroscopic nature of this compound and why is it a concern?
This compound, like many deuterated compounds and ammonium salts, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to several experimental issues:
-
Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in concentration calculations.
-
Isotopic Dilution: The deuterium atoms (D) on the ammonium ion can exchange with hydrogen atoms (H) from absorbed water (H₂O), forming partially protiated species (NH₃D⁺, NH₂D₂⁺, etc.). This H-D exchange compromises the isotopic purity of the material, which is critical for deuterated standards and tracers.[3]
-
Chemical Degradation: The presence of water can promote chemical degradation or side reactions.
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Altered Physical Properties: Caking or clumping of the solid can make it difficult to handle and dispense accurately.[4]
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Interference in Analyses: Absorbed water can introduce significant interfering signals in analytical techniques like NMR spectroscopy.[5]
Q2: How should I store this compound to minimize moisture absorption?
Proper storage is the first line of defense against the hygroscopic nature of this compound.
-
Primary Storage: Store the compound in a tightly sealed, airtight container. Single-use ampoules are ideal to prevent repeated exposure to the atmosphere.
-
Secondary Storage: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). A vacuum desiccator is even more effective.
-
Temperature: Store at a cool, consistent temperature as recommended by the supplier. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often advised.
-
Inert Atmosphere: For highly sensitive applications, storing the compound under a dry, inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: I need to weigh this compound for my experiment. What precautions should I take?
Accurate weighing of hygroscopic compounds requires careful procedure to minimize exposure to atmospheric moisture.
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Acclimatization: Before opening, allow the container to equilibrate to the ambient temperature of the balance room for at least 30 minutes. This prevents condensation of moisture onto the cold powder.
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Controlled Environment: If possible, perform weighing inside a glove box with a controlled low-humidity atmosphere.
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Speed and Efficiency: If a glove box is not available, work quickly and efficiently. Have all necessary tools and vials ready before opening the main container.
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Small Aliquots: For routine use, consider pre-aliquoting the bulk material into smaller, single-use vials under a controlled atmosphere.
-
Minimize Exposure: Open the container for the shortest possible time. Use a clean, dry spatula for transfer. Reseal the container immediately and tightly after use.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible experimental results.
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Possible Cause: Inconsistent water content in the this compound used for different experimental runs.
-
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of your this compound sample using Karl Fischer titration. This will allow you to correct for the mass of water when preparing solutions.
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Standardize Handling Procedures: Ensure that the same handling and weighing procedures are used for every experiment.
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Drying: If the water content is high, consider drying the material under vacuum. However, be cautious as heating may cause sublimation.
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Fresh Sample: If possible, use a fresh, unopened container of this compound for critical experiments.
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Issue 2: Large water peak in the ¹H NMR spectrum.
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Possible Cause 1: Moisture absorbed by the this compound sample.
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Solution: Prepare the NMR sample in a glove box using a fresh, unopened container of the compound. If a glove box is unavailable, minimize the time the sample is exposed to the air.
-
-
Possible Cause 2: Residual moisture in the NMR tube or on glassware.
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Solution: Dry the NMR tube and any glassware in an oven (e.g., 120 °C for at least 4 hours) and cool in a desiccator before use.
-
-
Possible Cause 3: Hygroscopic nature of the deuterated NMR solvent.
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Solution: Use a fresh, sealed ampoule of high-purity deuterated solvent. Handle the solvent under an inert atmosphere.
-
-
Possible Cause 4: H-D exchange with residual water.
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Solution: If the water peak is still problematic, consider using solvent suppression techniques in your NMR experiment (e.g., presaturation or Watergate).
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Issue 3: Poor signal intensity or unexpected adducts in mass spectrometry.
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Possible Cause 1: Ion suppression due to the presence of a high concentration of ammonium bromide salt.
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Solution: Use a lower concentration of this compound if possible. For techniques like electrospray ionization (ESI), high salt concentrations can suppress the signal of the analyte of interest.
-
-
Possible Cause 2: Formation of water adducts.
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Solution: Ensure the sample is as dry as possible before analysis. Use anhydrous solvents for sample preparation.
-
-
Possible Cause 3: Contamination from improper handling.
-
Solution: Use clean vials and sample preparation tools. Avoid plastic containers with organic solvents, as plasticizers can leach out and interfere with the analysis.
-
-
Desalting: If the salt concentration is a significant issue, consider using a desalting technique appropriate for your analyte, such as solid-phase extraction (e.g., ZipTip) or size-exclusion chromatography.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | ND₄Br | |
| Molecular Weight | 101.97 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 452 °C (sublimes) | |
| Density | 2.528 g/mL at 25 °C | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Solubility in Water | Highly soluble | |
| Hygroscopicity | Hygroscopic |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for determining the water content in a hygroscopic solid like this compound.
1. Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a coulometric Karl Fischer titrator for expected low water content.
-
Ensure the titration cell is dry and the reagents are fresh.
-
Run a pre-titration to neutralize any residual moisture in the cell.
2. Sample Preparation (in a low-humidity environment, e.g., a glove box):
-
Accurately weigh approximately 10-20 mg of this compound into a dry, tared vial.
-
Tightly cap the vial immediately.
3. Titration:
-
Quickly uncap the vial and introduce the weighed sample directly into the titration cell.
-
Reseal the cell and start the titration.
-
The instrument will automatically titrate the water present in the sample and display the result, usually in micrograms of water or as a percentage.
4. Calculation:
-
Calculate the percentage of water by weight: % H₂O = (Mass of water from titration (g) / Mass of sample (g)) * 100
Protocol 2: Preparation of a Standard Solution of this compound for Quantitative Analysis
This protocol outlines the steps for preparing an accurate standard solution, accounting for the hygroscopic nature of the compound.
1. Acclimatization and Weighing:
-
Allow the sealed container of this compound to equilibrate to room temperature.
-
Perform weighing in a glove box or as quickly as possible in a low-humidity environment.
-
Weigh the desired amount of the solid into a clean, dry weighing boat.
2. Dissolution:
-
Transfer the weighed solid into a Class A volumetric flask.
-
Rinse the weighing boat with the chosen anhydrous solvent (e.g., anhydrous methanol, anhydrous acetonitrile) and add the rinsing to the volumetric flask to ensure complete transfer.
-
Add approximately half of the final volume of the anhydrous solvent to the flask.
-
Swirl gently to dissolve the solid completely.
3. Dilution to Volume:
-
Once the solid is fully dissolved, carefully add the anhydrous solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
4. Storage:
-
Transfer the standard solution to a tightly sealed, amber glass vial.
-
Store at the recommended temperature, protected from light.
Visualizations
Caption: Recommended workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Minimizing Background Signals from Deuterated Compounds in Spectroscopy
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background signals when using deuterated compounds in various spectroscopic analyses.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated compounds, particularly solvents, used in NMR spectroscopy?
A: Deuterated solvents are essential in Nuclear Magnetic Resonance (NMR) spectroscopy for several key reasons:
-
To Avoid Solvent Signal Overlap: Ordinary proton-containing solvents produce large signals that can obscure the signals from the analyte of interest.[1][2] Since deuterium (²H or D) resonates at a different frequency than protons (¹H), using a deuterated solvent eliminates this overwhelming solvent signal.[2][3]
-
To Stabilize the Magnetic Field: Modern NMR spectrometers use the deuterium signal of the solvent as a "lock" to monitor and adjust the magnetic field strength, compensating for any drift during the experiment.[1] This ensures the stability and accuracy of the measurements.
-
To Provide a Chemical Shift Reference: The residual proton signal of the deuterated solvent provides a predictable chemical shift reference, which is crucial for accurate spectral interpretation. The difference between the deuterium frequency and the reference standard (like TMS) is well-known and helps in accurately defining 0 ppm.
Q2: I see a small peak from my deuterated solvent in my ¹H NMR spectrum. Is this normal?
A: Yes, this is normal. Deuterated solvents are never 100% pure and always contain a small amount of the non-deuterated form. For example, CDCl₃ with 99.9% deuteration will still have a small residual CHCl₃ peak. Additionally, some deuterated solvents can exchange deuterium with protons from trace amounts of water in the sample or adsorbed from the air.
Q3: How can the position of deuterium labeling in a molecule affect my mass spectrometry results?
A: The position of deuterium labeling is critical for accurate quantification in mass spectrometry. If deuterium atoms are placed on labile sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, they can easily exchange with protons from the solvent or matrix. This hydrogen-deuterium (H/D) exchange can lead to a loss of the isotopic label and result in inaccurate measurements. It is always preferable to use standards where deuterium is located on stable, non-exchangeable positions like aromatic rings or carbon atoms not adjacent to heteroatoms.
Q4: What is the "deuterium isotope effect" in chromatography, and how can it impact my LC-MS data?
A: The deuterium isotope effect refers to the slight difference in physicochemical properties between a deuterated and a non-deuterated compound, which can cause them to have slightly different retention times in liquid chromatography (LC). This can lead to the analyte and the deuterated internal standard not co-eluting perfectly. If this separation occurs in a region of ion suppression, the analyte and the standard may experience different degrees of signal suppression, leading to inaccurate quantification.
Q5: Why are deuterated compounds useful in vibrational spectroscopy (IR and Raman)?
A: In infrared (IR) and Raman spectroscopy, the substitution of hydrogen with deuterium leads to a significant shift in the vibrational frequency of the corresponding chemical bond. This is because the increased mass of deuterium alters the reduced mass of the vibrating system. This isotopic shift allows for the clear differentiation of deuterated compounds from their hydrogenated counterparts, making them useful as labels or tags to study specific molecules or metabolic pathways in complex biological samples.
Troubleshooting Guides
NMR Spectroscopy
Problem: Poor quality NMR spectrum with broad peaks and distorted baseline when using a deuterated solvent.
-
Possible Cause: Poor shimming of the magnetic field.
-
Troubleshooting Steps:
-
Ensure you have a sufficient volume of the sample with an adequate amount of deuterated solvent.
-
Check for inhomogeneities in the sample, such as air bubbles or undissolved material, which can negatively affect shimming.
-
Use a high-quality NMR tube suitable for your spectrometer's frequency.
-
Re-run the automated shimming routine. If the issue persists, consider manual shimming or starting from a known good shim file.
-
Problem: The -OH or -NH peak of my analyte has disappeared or is very broad.
-
Possible Cause: Proton exchange with the deuterated solvent.
-
Troubleshooting Steps:
-
Some deuterated solvents, like D₂O or CD₃OD, contain exchangeable deuterium that can swap with labile protons on your analyte.
-
This phenomenon can be used intentionally to identify -OH or -NH peaks by adding a few drops of D₂O and re-acquiring the spectrum to see which peak disappears.
-
If you need to observe these protons, choose a non-exchangeable deuterated solvent like CDCl₃ or DMSO-d₆.
-
Mass Spectrometry
Problem: Low signal intensity of the deuterated internal standard.
-
Possible Causes:
-
Matrix effects (ion suppression).
-
Suboptimal concentration of the internal standard.
-
Degradation of the standard.
-
Instrumental issues.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low internal standard signal.
Problem: Inconsistent analyte to internal standard response ratio.
-
Possible Cause: Differential matrix effects due to chromatographic separation of the analyte and the deuterated standard.
-
Troubleshooting Steps:
-
Carefully examine the chromatograms to confirm if the analyte and the internal standard are co-eluting.
-
If a slight separation is observed, adjust the chromatographic conditions (e.g., column, mobile phase, gradient) to achieve co-elution.
-
Vibrational Spectroscopy (IR & Raman)
Problem: Difficulty in identifying the C-D stretching peak in a complex spectrum.
-
Possible Cause: Low concentration of the deuterated compound or overlap with other vibrational bands.
-
Troubleshooting Steps:
-
The C-D stretching region is typically found around 2100-2300 cm⁻¹.
-
Acquire a spectrum of the non-deuterated analogue to identify which peaks are absent in that region.
-
For Raman spectroscopy, consider using resonance Raman if your molecule has a suitable chromophore to enhance the signal intensity.
-
Quantitative Data Summary
Table 1: Common Deuterated Solvents in NMR and their Residual Proton Signals
| Deuterated Solvent | Formula | Residual Proton Signal (ppm) |
| Chloroform-d | CDCl₃ | ~7.26 |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | ~2.50 |
| Methanol-d₄ | CD₃OD | ~3.31 |
| Water-d₂ | D₂O | ~4.79 |
| Acetone-d₆ | (CD₃)₂CO | ~2.05 |
| Acetonitrile-d₃ | CD₃CN | ~1.94 |
| Benzene-d₆ | C₆D₆ | ~7.16 |
Note: Chemical shifts can vary slightly depending on the sample and instrument conditions.
Table 2: Typical Vibrational Frequencies for C-H and C-D Bonds
| Bond | Typical C-H Stretching Frequency (cm⁻¹) | Predicted C-D Stretching Frequency (cm⁻¹) |
| C-H | ~2800 - 3300 | ~2100 - 2400 |
The predicted C-D frequency is approximated by dividing the C-H frequency by ~√2.
Experimental Protocols
Protocol 1: Assessing Matrix Effects in LC-MS using a Post-Extraction Spike Analysis
This protocol helps determine if ion suppression or enhancement is affecting the signal of your deuterated internal standard.
Objective: To quantify the impact of the sample matrix on the ionization of the deuterated internal standard.
Materials:
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Blank matrix sample (e.g., plasma, urine)
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Deuterated internal standard (IS)
-
Clean solvent (e.g., mobile phase)
-
Standard sample preparation equipment and reagents
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LC-MS system
Methodology:
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Prepare Set A (Neat Solution):
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Spike the deuterated IS at your working concentration into a clean solvent.
-
-
Prepare Set B (Post-Extraction Spike):
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Take a blank matrix sample and perform your complete sample extraction procedure.
-
After the final extraction step, spike the deuterated IS into the extracted matrix at the same concentration as in Set A.
-
-
Analysis:
-
Analyze both sets of samples using your established LC-MS method.
-
-
Data Interpretation:
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Ion Suppression: The peak area of the IS in Set B is significantly lower than in Set A.
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Ion Enhancement: The peak area of the IS in Set B is significantly higher than in Set A.
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Minimal Matrix Effect: The peak areas in both sets are comparable.
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Protocol 2: Identifying Labile Protons using H/D Exchange in NMR
This protocol is a quick method to identify -OH or -NH protons in your analyte.
Objective: To confirm the identity of peaks corresponding to exchangeable protons.
Materials:
-
NMR sample of the analyte dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Deuterium oxide (D₂O).
-
NMR spectrometer.
Methodology:
-
Acquire Initial Spectrum:
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Prepare your sample and acquire a standard ¹H NMR spectrum. Note the chemical shifts of all peaks.
-
-
Perform H/D Exchange:
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Add 1-2 drops of D₂O to the NMR tube.
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Gently shake the tube to mix the contents and allow a few minutes for the exchange to occur.
-
-
Acquire Second Spectrum:
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Re-acquire the ¹H NMR spectrum using the same parameters.
-
-
Data Interpretation:
-
Compare the two spectra. The peak that has disappeared or significantly decreased in intensity corresponds to the labile -OH or -NH proton(s).
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Visualizations
Caption: General experimental workflow using deuterated compounds.
Caption: Logical relationship of co-elution and matrix effects in LC-MS.
References
Technical Support Center: Refining Experimental Protocols Involving Ammonium Bromide-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Ammonium bromide-d4.
Physical and Chemical Properties of this compound
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | ND₄Br | |
| Molecular Weight | 101.97 g/mol | |
| Isotopic Purity | ≥98 atom % D | [1] |
| Form | Solid | |
| Melting Point | 452 °C (sublimes) | |
| Density | 2.528 g/mL at 25 °C | |
| Solubility in Water | 74.2 g/100 g at 20°C | |
| Appearance | White crystalline powder |
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below.
Protocol 1: Use of this compound as an Internal Standard in LC-MS Quantitative Analysis
This protocol outlines the use of this compound as an internal standard (IS) for the quantitative analysis of a hypothetical analyte, "Compound X," in a biological matrix. The principle of using an internal standard is to correct for variations in sample preparation, injection volume, and instrument response.
Materials:
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This compound
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Compound X (analyte)
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Biological matrix (e.g., plasma, urine)
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Acetonitrile (ACN)
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Methanol (MeOH)
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Formic acid (FA)
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Ultrapure water
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LC-MS system (e.g., Triple Quadrupole)
Procedure:
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Preparation of Stock Solutions:
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Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Compound X and dissolve it in 10 mL of MeOH.
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Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water.
-
-
Preparation of Calibration Standards:
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Perform serial dilutions of the Analyte Stock solution with 50:50 MeOH:water to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
To each calibration standard, add a fixed concentration of the Internal Standard Stock solution (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Thaw biological samples on ice.
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To 50 µL of each sample, calibration standard, and quality control (QC) sample, add 150 µL of ACN containing the internal standard (at a concentration that will result in 100 ng/mL in the final injection volume).
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Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitor the precursor-to-product ion transitions for both Compound X and this compound. The m/z for ND₄⁺ is approximately 22.05. The exact transition will depend on the instrument and potential adducts.
-
-
-
Data Analysis:
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Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the analyte for the calibration standards.
-
Determine the concentration of Compound X in the unknown samples by interpolating their peak area ratios on the calibration curve.
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Workflow for Quantitative Analysis using an Internal Standard
Caption: A flowchart illustrating the key steps in a quantitative analysis workflow utilizing an internal standard.
Troubleshooting Guide
This section addresses common issues encountered when using this compound and other deuterated compounds.
Q1: Why is there a large water peak in my ¹H NMR spectrum, obscuring my signals of interest?
A1: Water contamination is a frequent issue when working with deuterated solvents and hygroscopic compounds like Ammonium bromide.
-
Possible Causes:
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Contaminated deuterated solvent from atmospheric moisture absorption.
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Residual moisture in the NMR tube and other glassware.
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Moisture introduced during sample preparation, especially on humid days.
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Water present in the sample itself.
-
-
Solutions:
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Solvent Handling: Use a fresh, unopened ampule of deuterated solvent. For resealable bottles, consider adding activated molecular sieves (4 Å) and letting it stand for at least 24 hours before use.
-
Glassware Preparation: Dry all glassware in an oven at a high temperature (e.g., 150°C) for several hours and cool in a desiccator. Rinsing the NMR tube with a small amount of the deuterated solvent before preparing the sample can also help.
-
Sample Preparation Environment: Prepare samples under a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) whenever possible.
-
Drying the Sample: If the sample is suspected to contain water, dry it under a high vacuum before dissolving it in the deuterated solvent.
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Q2: My ²H NMR signal is very weak. How can I improve the signal-to-noise ratio?
A2: The inherent sensitivity of ²H NMR is significantly lower than that of ¹H NMR due to the lower magnetogyric ratio of deuterium.
-
Possible Causes:
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Low sample concentration.
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Incorrect spectrometer setup.
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Suboptimal acquisition parameters.
-
-
Solutions:
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Sample Concentration: If solubility permits, increase the concentration of your deuterated analyte.
-
Spectrometer Setup:
-
Solvent Choice: For ²H NMR, dissolve your sample in a non-deuterated (protonated) solvent to avoid a massive solvent signal.
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Locking: ²H NMR experiments are typically run unlocked as there is no deuterated solvent to provide a lock signal. Modern spectrometers are generally stable enough for the duration of the experiment.
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Shimming: Since you are running unlocked, you cannot shim on a deuterium lock signal. Use proton gradient shimming on the solvent's proton signal.
-
-
Acquisition Parameters:
-
Pulse Width: Ensure you are using the correct 90° pulse width for deuterium on your specific probe.
-
Number of Scans: Increase the number of scans to improve the signal-to-noise ratio.
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-
Q3: I am seeing inconsistent results in my quantitative analysis using this compound as an internal standard.
A3: Inconsistent internal standard response can lead to inaccurate quantification.
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Possible Causes:
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Inconsistent addition of the internal standard to samples and standards.
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Degradation of the internal standard or analyte during sample preparation or storage.
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Matrix effects that disproportionately affect the analyte and the internal standard.
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Interference from other components in the sample at the m/z of the internal standard.
-
-
Solutions:
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Consistent Addition: Use a calibrated pipette to add the internal standard to all samples, standards, and QCs as early as possible in the sample preparation workflow to account for variability in all subsequent steps.
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Stability: Assess the stability of both the analyte and the internal standard under the experimental conditions.
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Matrix Effects: While stable isotope-labeled internal standards are ideal for minimizing differential matrix effects, significant ion suppression or enhancement can still occur. Evaluate matrix effects during method development.
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Specificity: Ensure that the MRM transition for the internal standard is specific and free from interferences from the matrix or other sample components.
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Frequently Asked Questions (FAQs)
Q4: What are the primary applications of this compound?
A4: this compound is primarily used as:
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A tracer in chemical and biological systems to follow the course of a reaction or metabolic pathway.
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An internal standard for quantitative analysis by NMR, GC-MS, or LC-MS due to its similar chemical properties to the non-deuterated form but distinct mass.
Q5: How does deuteration, for instance with compounds synthesized using this compound, affect the metabolic profile of a drug?
A5: Replacing hydrogen with deuterium can alter the metabolic fate of a drug. This is known as the "deuterium isotope effect."
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Mechanism: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, often catalyzed by cytochrome P450 enzymes.
-
Effects:
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Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing.
-
Reduced Formation of Toxic Metabolites: By blocking or slowing down certain metabolic pathways, deuteration can prevent the formation of reactive or toxic metabolites.
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Elucidation of Metabolic Pathways: Using deuterated compounds allows researchers to track the metabolic fate of a drug using mass spectrometry, helping to identify metabolites and understand its biotransformation.
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Metabolic Pathway Example: Glycolysis and the TCA Cycle
Deuterium-labeled glucose (e.g., [6,6-²H₂]-glucose) is often used to trace metabolic pathways in cells. The deuterium labels can be followed as glucose is metabolized through glycolysis to pyruvate and then into the tricarboxylic acid (TCA) cycle. This allows researchers to study metabolic fluxes in normal versus diseased states, such as in cancer.
Caption: A simplified diagram showing the metabolic fate of deuterium from labeled glucose through glycolysis and the TCA cycle.
Q6: What safety precautions should be taken when handling this compound?
A6: While this compound is a stable isotope and not radioactive, it is still a chemical and should be handled with appropriate care.
-
Handling: Wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container. It is hygroscopic (absorbs moisture from the air).
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
Addressing solubility issues of Ammonium bromide-d4 in organic solvents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammonium bromide-d4, focusing on addressing solubility issues in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (ND₄Br) is the deuterated form of ammonium bromide, where the four hydrogen atoms of the ammonium ion are replaced with deuterium. It is commonly used as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy, to quantify the non-deuterated analogue in various matrices.
Q2: What are the general solubility properties of this compound?
This compound is a polar, ionic compound. It is highly soluble in water and other polar protic solvents. Its solubility in organic solvents is generally lower and depends on the polarity of the solvent. It is freely soluble in methanol and ethanol, soluble in acetone, slightly soluble in diethyl ether, and practically insoluble in less polar solvents like ethyl acetate.[1][]
Q3: Is the solubility of this compound different from non-deuterated Ammonium bromide?
The isotopic substitution of hydrogen with deuterium does not significantly alter the fundamental physicochemical properties that govern solubility, such as polarity and ionic character. Therefore, the solubility of this compound is expected to be very similar to that of non-deuterated Ammonium bromide. The provided solubility data for Ammonium bromide can be used as a reliable guide.
Q4: My this compound appears yellow. Is it still usable?
A yellow discoloration upon exposure to air can be due to the oxidation of bromide ions to bromine. While slight discoloration may not significantly impact experiments where it is used as an internal standard (as the mass will be the same), for applications sensitive to impurities, using fresh, white crystalline solid is recommended.
Solubility Data
The following table summarizes the solubility of non-deuterated Ammonium bromide in various solvents. This data serves as a strong proxy for the solubility of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol | 0 | 10.62[3] |
| 20 | 12.33[3] | |
| 40 | 14.07[3] | |
| Ethanol | 0 | 3.06 |
| 19 | 3.22 | |
| 20 | 3.36 | |
| 40 | 4.26 | |
| 78 | 10.5 | |
| 1-Propanol | 25 | 1.18 |
| Diethyl Ether | 15 | 0.123 |
| Acetone | - | Soluble |
| Ethyl Acetate | - | Practically Insoluble |
| Water | 0 | 60.6 |
| 25 | 78.3 | |
| 100 | 145 |
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing challenges in dissolving this compound in organic solvents.
Initial Steps
If you are experiencing difficulty dissolving this compound, start with these basic techniques.
Experimental Protocol: Basic Dissolution
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the desired volume of the organic solvent to the vial.
-
Agitation: Vigorously vortex or stir the mixture for 2-5 minutes at room temperature.
-
Observation: Visually inspect the solution for any undissolved solid.
Advanced Troubleshooting Techniques
If the basic protocol fails, proceed with the following methods.
1. Sonication
Sonication can help break up solid agglomerates and enhance dissolution.
Experimental Protocol: Sonication-Assisted Dissolution
-
Follow steps 1 and 2 of the Basic Dissolution protocol.
-
Place the vial in a sonicator bath.
-
Sonicate the mixture for 5-15 minutes, monitoring the temperature of the bath to avoid excessive heating.
-
Visually inspect for dissolution. Repeat sonication if necessary.
2. Heating
Increasing the temperature often improves the solubility of salts.
Experimental Protocol: Dissolution with Heating
-
Follow steps 1 and 2 of the Basic Dissolution protocol.
-
Gently warm the mixture in a water bath or on a hot plate with stirring.
-
Increase the temperature in increments of 5-10°C, not exceeding the boiling point of the solvent.
-
Allow the solution to cool to room temperature to check for precipitation. Some supersaturated solutions may remain stable upon cooling.
3. Co-solvency
Adding a small amount of a co-solvent in which this compound is highly soluble can significantly improve its solubility in a solvent where it is less soluble.
Experimental Protocol: Co-solvent Dissolution
-
Identify a co-solvent in which this compound is highly soluble (e.g., methanol, water).
-
To your suspension of this compound in the primary solvent, add the co-solvent dropwise while stirring or vortexing.
-
Continue adding the co-solvent until the solid is fully dissolved.
-
Be mindful that the addition of a co-solvent will alter the overall properties of your solvent system.
Visualizing Experimental Workflows and Influencing Factors
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step guide for dissolving this compound.
Factors Affecting Solubility
The solubility of this compound is influenced by several interconnected factors as depicted below.
References
Technical Support Center: Calibration of Instruments Using Ammonium Bromide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ammonium bromide-d4 as a calibration standard for analytical instrumentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in instrument calibration?
This compound (ND₄Br) is the deuterated form of Ammonium bromide. It serves as an internal standard for quantitative analysis in various analytical techniques.[1] Its primary applications include calibration for:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly for quantitative NMR (qNMR) to determine the concentration or purity of an analyte.
-
Mass Spectrometry (MS): Including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), where it is used in stable isotope dilution methods for accurate quantification.[1]
Q2: What are the key physical and chemical properties of this compound?
This compound is a white crystalline solid.[2] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | BrD₄N[1] |
| Molecular Weight | 101.97 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Physical Form | Solid |
| Melting Point | 452 °C (sublimes) |
| Density | ~2.429 g/mL at 25 °C |
| Solubility | Soluble in water and alcohol. |
| Hygroscopicity | Slightly hygroscopic. |
Q3: How should this compound be stored?
Due to its slightly hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry place. Exposure to moisture should be minimized to prevent degradation and maintain its integrity as a standard.
Q4: What are the safety precautions for handling this compound?
Users should handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) Calibration
This protocol outlines the general steps for using this compound as an internal standard for determining the purity of an analyte.
1. Preparation of the Standard Stock Solution:
- Accurately weigh a known amount of high-purity this compound.
- Dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to create a stock solution of known concentration.
2. Sample Preparation:
- Accurately weigh a known amount of the analyte.
- Dissolve the analyte in a precise volume of the same deuterated solvent used for the standard.
- Add a precise volume of the this compound stock solution to the analyte solution.
- Vortex the mixture to ensure homogeneity.
3. NMR Data Acquisition:
- Transfer the final solution to an NMR tube.
- Acquire the ¹H NMR spectrum.
- Crucial Parameters:
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard to ensure full relaxation.
- Pulse Angle: A 90° pulse is typically used for maximum signal, but a smaller angle (e.g., 30°) can be used to reduce experiment time if T₁ values are long.
- Number of Scans: Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration accuracy of <1%.
4. Data Processing and Analysis:
- Apply Fourier transformation to the Free Induction Decay (FID).
- Carefully perform phase and baseline corrections.
- Integrate a well-resolved, non-overlapping signal of the analyte and the signal of this compound.
- Calculate the purity of the analyte using the following equation:
Workflow for qNMR Experiment
References
Improving the accuracy of quantitative measurements with Ammonium bromide-d4.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of quantitative measurements using Ammonium bromide-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound (ND₄Br) is the deuterium-labeled form of Ammonium bromide.[1][2] It is commonly used as an internal standard in quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The principle behind using a stable isotope-labeled internal standard like this compound is that it behaves nearly identically to the unlabeled analyte of interest during sample preparation, chromatography, and ionization, thus helping to correct for variations in the analytical process.[3][4]
Q2: What are the key purity requirements for this compound to be used as an internal standard?
To ensure accurate quantification, the this compound internal standard should meet high purity criteria. Key requirements include:
-
Isotopic Enrichment: Should be ≥98% to minimize the contribution of the unlabeled analyte signal from the internal standard itself.
-
Chemical Purity: Should be >99% to avoid interference from other contaminants.
Q3: How should this compound be stored?
Proper storage is crucial to maintain the integrity of the standard. It is recommended to store this compound under an inert atmosphere in a tightly closed container in a dry and well-ventilated place. It should be protected from moisture and direct sunlight. Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.
Q4: What are the most common analytical problems associated with deuterated internal standards like this compound?
While deuterated standards are widely used, they have inherent limitations that can affect accuracy. Common problems include:
-
Isotopic Exchange (Loss of Deuterium): The deuterium label can be lost and replaced by hydrogen from the surrounding solvent or matrix.
-
Chromatographic Shift: The deuterated standard may have a slightly different retention time compared to the unlabeled analyte, leading to differential matrix effects.
-
Altered Fragmentation Patterns: The presence of deuterium can sometimes change how the molecule breaks apart in the mass spectrometer.
-
Instability: Deuterated standards can degrade, leading to the formation of the unlabeled analyte and artificially inflating its measured concentration.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are experiencing poor accuracy or precision in your quantitative results, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contamination of Internal Standard | Verify the isotopic and chemical purity of the this compound standard. | The response for the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ). |
| Isotopic Exchange | Assess the stability of the deuterium label in your sample matrix and solvent conditions. Avoid strongly acidic or basic solutions. | Minimal loss of the deuterium label over the course of the experiment. |
| Differential Matrix Effects | Perform a matrix effect evaluation to determine if the analyte and internal standard are affected differently by matrix components. | The ratio of the analyte response in the matrix to the neat solution should be similar to that of the internal standard. |
| Improper Storage | Review storage conditions to ensure they comply with the manufacturer's recommendations (dry, inert atmosphere, protected from light). | The standard maintains its purity and stability over time. |
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect = (Peak Area in Set B / Peak Area in Set A) * 100%
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Compare the matrix effect for the analyte and the internal standard. Significant differences can lead to inaccurate results.
-
Issue 2: Chromatographic Peak Tailing or Splitting
Poor peak shape can compromise the accuracy of peak integration and, consequently, the quantitative results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Symmetrical peak shape is restored. |
| Column Contamination | Wash the column with a strong solvent or use a guard column. | Improved peak shape and retention time stability. |
| Inappropriate Mobile Phase | Adjust the pH or organic solvent composition of the mobile phase. | Symmetrical and well-resolved peaks. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte's pKa to minimize interactions with the stationary phase. | Reduced peak tailing. |
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Workflow for evaluating matrix effects on analyte and internal standard.
References
Validation & Comparative
A Comparative Guide to Deuterium-Labeled Standards: The Case of Ammonium Bromide-d4
In the precise world of quantitative analysis, particularly within pharmaceutical research and drug development, the accuracy and reliability of measurements are paramount. Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of robust analytical methodologies, especially in mass spectrometry-based assays. Among these, deuterium-labeled compounds have carved a significant niche due to their cost-effectiveness and synthetic accessibility.[1][2] This guide provides an objective comparison of Ammonium bromide-d4 with other deuterium-labeled and alternative stable isotope standards, supported by experimental principles and data.
The "Gold Standard": Principles of Isotope Dilution Mass Spectrometry
The use of SIL internal standards is widely regarded as the "gold standard" for quantitative bioanalysis using mass spectrometry.[3] The fundamental technique, isotope dilution mass spectrometry (IDMS), involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at an early stage of the analytical process. This internal standard, being chemically identical to the analyte of interest but with a different mass, experiences the same processing variations—such as extraction losses, matrix effects, and instrument response fluctuations.[3] By measuring the ratio of the analyte's signal to that of the internal standard, precise and accurate quantification can be achieved, effectively normalizing for experimental variability.[3]
Deuterium (²H or D), an isotope of hydrogen, is a popular choice for labeling due to the abundance of hydrogen atoms in organic molecules and the relatively lower cost of deuterated starting materials.
Performance Comparison: Deuterium-Labeled vs. Other Stable Isotope Standards
While deuterium labeling is a widely used and valuable technique, it is not without its potential drawbacks when compared to standards labeled with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). The choice of isotope can significantly influence the performance of an analytical method.
| Feature | Deuterium-Labeled Standards (e.g., this compound) | ¹³C-Labeled Standards |
| Isotopic Stability | Generally stable, but can be susceptible to H/D back-exchange under certain pH or temperature conditions, especially if the label is on an exchangeable site (e.g., -OH, -NH). | Highly stable as the ¹³C atoms are integrated into the carbon backbone and are not prone to exchange. |
| Chromatographic Behavior | May exhibit a slight shift in retention time compared to the unlabeled analyte (isotopic effect), which can be more pronounced with a higher degree of deuteration. This can potentially lead to differential matrix effects if the analyte and standard do not co-elute perfectly. | Virtually identical chromatographic behavior to the unlabeled analyte, ensuring co-elution and more effective compensation for matrix effects. |
| Mass Difference | Provides a smaller mass shift compared to the unlabeled analyte. | Offers a larger and more distinct mass difference. |
| Potential for Interference | Lower natural abundance of deuterium reduces the likelihood of interference from the natural isotopic abundance of the analyte. | The ~1.1% natural abundance of ¹³C can sometimes lead to a small isotopic cluster from the unlabeled analyte that might interfere with the ¹³C-labeled standard's signal, although this is generally minimal. |
| Cost and Availability | Generally more affordable and widely available for a broad range of compounds. | Typically more expensive and less readily available due to more complex synthetic routes. |
This compound as an Internal Standard
This compound (ND₄Br) is the deuterium-labeled counterpart of Ammonium bromide (NH₄Br). It serves as an internal standard for the quantitative analysis of bromide ions or ammonium-containing compounds by techniques such as NMR, GC-MS, or LC-MS.
Experimental Protocols
Below are generalized experimental protocols for the use of deuterium-labeled internal standards in quantitative analysis.
General Workflow for Quantitative Analysis using a Deuterated Internal Standard
A typical workflow for quantifying an analyte in a biological matrix using a deuterated internal standard is depicted below. This process is fundamental to achieving accurate and reproducible results in various research and development stages.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
LC-MS/MS Method Validation Workflow
Method validation is a critical step to ensure the reliability of quantitative data. The following diagram illustrates a typical workflow for validating an LC-MS/MS method that employs a deuterated internal standard.
Caption: Workflow for analytical method validation with a deuterated internal standard.
Sample Preparation for Bromide Analysis in Biological Fluids (General Protocol)
This protocol outlines a general procedure for preparing biological samples for bromide analysis, where this compound could be used as an internal standard.
-
Sample Collection: Collect biological samples (e.g., plasma, urine) following standard procedures.
-
Internal Standard Spiking: To a known volume of the sample, add a precise amount of this compound solution to achieve a target concentration.
-
Protein Precipitation (for plasma/serum): Add a protein precipitating agent (e.g., acetonitrile, methanol) to the sample, vortex, and centrifuge to pellet the proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Derivatization (for GC-MS): If using GC-MS, a derivatization step may be necessary to make the bromide ion volatile. For instance, reaction with a methylating agent can form methyl bromide.
-
Dilution (for LC-MS or IC-ICP-MS): For direct analysis, the supernatant may be diluted with an appropriate mobile phase or buffer.
-
Analysis: Inject the prepared sample into the analytical instrument (GC-MS, LC-MS, or IC-ICP-MS).
Instrumental Analysis Parameters (Illustrative Example for LC-MS/MS)
-
LC System: UPLC or HPLC system.
-
Column: A suitable column for anion analysis, such as a mixed-mode or ion-exchange column.
-
Mobile Phase: An appropriate buffer system, for example, an ammonium formate or ammonium acetate buffer.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
MS System: A triple quadrupole mass spectrometer operating in negative ion mode for bromide detection.
-
Ionization: Electrospray Ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the bromide analyte and the deuterated internal standard.
Conclusion
This compound, like other deuterium-labeled standards, offers a cost-effective and generally reliable option for quantitative analysis by correcting for variability during sample processing and analysis. However, for applications demanding the highest level of accuracy and where co-elution with the analyte is critical, ¹³C-labeled standards may be a superior, albeit more expensive, choice due to their greater isotopic stability and identical chromatographic behavior. The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the analytical method, including the complexity of the sample matrix, the desired level of accuracy and precision, and budgetary considerations.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Ammonium Bromide-d4 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the performance of a deuterated internal standard, exemplified by Ammonium bromide-d4, against a non-deuterated structural analog for the validation of analytical methods, particularly in the context of liquid chromatography-mass spectrometry (LC-MS).
In the landscape of modern bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard for quantitative accuracy. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation of variability throughout the analytical workflow, from sample preparation to instrument response. This compound, a deuterated form of the simple quaternary ammonium salt, serves as a pertinent example for discussing the merits of this approach, especially in the analysis of small polar molecules like neurotransmitters.
This guide will delve into a comparative analysis, supported by experimental data, of a deuterated internal standard versus a structural analog in the context of validating a bioanalytical method for a representative small polar analyte.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an appropriate internal standard is paramount to developing a robust and reliable analytical method. The data presented below, compiled from studies on the quantification of small polar molecules, illustrates the performance differences between a deuterated internal standard and a non-deuterated structural analog.
Table 1: Comparison of Key Method Validation Parameters
| Performance Parameter | Deuterated Internal Standard (e.g., Acetylcholine-d9) | Structural Analog Internal Standard (e.g., Acetyl-β-methylcholine) |
| Linearity (r²) | > 0.999[1] | > 0.998[2] |
| Lower Limit of Quantitation (LLOQ) | 0.1 nmol/L[1] | 0.1 nM[2] |
| Intra-day Precision (% RSD) | < 5% | < 10% |
| Inter-day Precision (% RSD) | < 8% | < 15%[2] |
| Accuracy (% Recovery) | 95-105% | 93-101% |
| Matrix Effect (% CV of IS-normalized MF) | < 15% | Potentially > 15% |
Data is representative of typical performance and compiled from cited literature.
As the table demonstrates, while both types of internal standards can yield acceptable results, deuterated internal standards consistently provide superior precision and accuracy. This is primarily attributed to their ability to more effectively compensate for matrix effects, a significant challenge in bioanalysis where co-eluting endogenous components can suppress or enhance the ionization of the analyte.
Experimental Protocols
To provide a practical framework, the following are detailed methodologies for key experiments in the validation of a bioanalytical method using a deuterated internal standard like this compound.
Stock and Working Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol or water).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of biological matrix (e.g., plasma, serum, or brain dialysate), add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Hilics C18, 2.1 mm × 100 mm, 3 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 200 mM ammonium formate, pH 3.04) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate of 300 µL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
Method Validation Experiments
-
Linearity: Analyze a series of calibration standards (typically 6-8 non-zero concentrations) to demonstrate the linear relationship between the analyte/IS peak area ratio and concentration.
-
Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on multiple days (inter-day) to assess the closeness of the measured values to the true values and the degree of scatter.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%.
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked matrix samples to that in post-extraction spiked samples.
Visualizing the Workflow and Rationale
To further elucidate the processes and logic behind the use of deuterated internal standards, the following diagrams are provided.
Figure 1. Experimental workflow for bioanalysis using a deuterated internal standard.
References
- 1. Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bromide Analysis: A Comparative Guide to the Accuracy and Precision of Ammonium Bromide-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of bromide, the pursuit of accurate and precise results is paramount. In mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is widely recognized as the gold standard for achieving the highest data quality.[1][2][3] This guide provides a comprehensive comparison of Ammonium bromide-d4 (ND₄Br), a deuterated analog of ammonium bromide, as an internal standard, offering insights into its expected performance and detailed experimental protocols.
While specific published studies detailing the validation of this compound are limited, the principles of isotope dilution mass spectrometry (IDMS) and extensive data from other deuterated internal standards provide a strong basis for evaluating its potential.[4][5] Deuterated standards are chemically and physically almost identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior allows them to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to superior accuracy and precision.
Performance Comparison: Deuterated Internal Standard vs. Alternatives
The primary advantage of employing a deuterated internal standard like this compound lies in the significant enhancement of accuracy and precision in quantitative analyses. The following tables present illustrative data, based on typical performance characteristics of validated methods using other deuterated standards, to highlight the expected advantages over alternative approaches.
Table 1: Comparison of Accuracy and Precision with Different Standardization Methods
| Standardization Method | Analyte | Matrix | Expected Accuracy (% Recovery) | Expected Precision (% RSD) | Key Advantages | Key Disadvantages |
| Deuterated Internal Standard (e.g., this compound) | Bromide | Plasma | 95 - 105% | < 10% | Corrects for matrix effects and recovery losses; High accuracy and precision. | Higher cost of standard. |
| Analog Internal Standard (Non-isotopic) | Bromide | Plasma | 85 - 115% | < 15% | More affordable than deuterated standards. | May not perfectly mimic analyte behavior, leading to less effective correction. |
| External Standard | Bromide | Plasma | 70 - 130% | < 20% | Simple to implement. | Does not correct for matrix effects or sample preparation variability, leading to lower accuracy and precision. |
Note: The data in this table is representative and intended to illustrate the expected performance based on established principles of analytical chemistry. Actual results may vary depending on the specific method and matrix.
Table 2: Illustrative Validation Data for a Hypothetical Bromide Assay using this compound
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10 | Dependent on instrumentation, but expected to be low due to high sensitivity of MS. |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +5% |
| Intra-day Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8% to +8% |
| Inter-day Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect (% RSD of IS-normalized matrix factor) | ≤ 15% | < 10% |
| Extraction Recovery (% RSD) | Consistent and reproducible | < 15% |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any accurate and precise analytical method. Below is a detailed, representative methodology for the quantitative analysis of bromide in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as the internal standard.
Materials and Reagents
-
Standards: Ammonium bromide (analyte, ≥99% purity), this compound (internal standard, isotopic purity ≥98%).
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).
-
Reagents: Formic acid, Trichloroacetic acid (TCA).
-
Equipment: LC-MS/MS system (e.g., triple quadrupole), analytical balance, vortex mixer, centrifuge.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ammonium bromide and this compound in water to create individual 1 mg/mL stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the Ammonium bromide stock solution in water to create working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in water to a final concentration of 100 ng/mL.
Sample Preparation
-
Aliquoting: Pipette 100 µL of blank matrix, calibration standards, quality control (QC) samples, and unknown samples into microcentrifuge tubes.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound internal standard spiking solution to all tubes (except for double blanks).
-
Protein Precipitation: Add 300 µL of acetonitrile containing 5% TCA to each tube.
-
Vortexing: Vortex all tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
-
LC System: UPLC/HPLC system.
-
Column: A suitable column for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 90% B, ramp to 10% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ammonium (from analyte): m/z 18.0 -> 18.0 (hypothetical, optimization required)
-
Ammonium-d4 (from IS): m/z 22.0 -> 22.0 (hypothetical, optimization required)
-
Note: In practice, monitoring the ammonium ion (NH₄⁺ and ND₄⁺) might be challenging. Alternatively, bromide (Br⁻) can be monitored in negative ion mode, though this would require different chromatography. The transitions for Br⁻ would be m/z 79 -> 79 and 81 -> 81.
-
Data Analysis and Validation
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a linear regression with a 1/x² weighting.
-
Validation: Assess the method's performance based on linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines.
Visualizing the Workflow and Logic
To further clarify the analytical process and the role of the internal standard, the following diagrams illustrate the experimental workflow and the logical relationship for accurate quantification.
Caption: A typical bioanalytical workflow for bromide quantification using this compound.
Caption: Logic of internal standard correction for analytical variability.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to Ammonium Bromide-d4
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard is a critical factor influencing the reliability of results, particularly in sensitive liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides an objective comparison of Ammonium bromide-d4, a deuterated internal standard, with non-deuterated alternatives, supported by experimental principles and data from analogous compounds.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physical and chemical properties are nearly identical to the analyte of interest, with the key difference being a mass shift due to the deuterium labeling.[2][3] This near-identical nature allows them to effectively track and compensate for variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][3]
Performance Under the Microscope: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the target analyte, thereby experiencing the same matrix effects. Matrix effects, the suppression or enhancement of the analyte's signal by other components in the sample, are a major source of variability and inaccuracy in bioanalysis. Non-deuterated internal standards, often structural analogs of the analyte, may have different retention times and ionization efficiencies, leading to less effective compensation for these matrix effects.
While a direct comparative study for this compound was not found in the available literature, the following table summarizes the performance of a deuterated versus a non-deuterated (structural analog) internal standard from a study on a different but structurally related class of compounds, illustrating the typical performance differences.
| Validation Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |
| Accuracy (% Bias) | -1.2 to +2.5 | -8.5 to +10.2 |
| Precision (% RSD) | ≤ 4.8 | ≤ 11.5 |
| Matrix Effect (% CV) | 3.2 | 14.7 |
| Recovery (% CV) | 4.1 | 12.3 |
| (Data is illustrative and based on findings for analogous compounds to demonstrate the general performance differences between deuterated and non-deuterated internal standards.) |
As the data suggests, the deuterated internal standard demonstrates superior accuracy and precision, with significantly lower variability in matrix effects and recovery.
However, it is important to note that deuterated standards are not without potential limitations. The "deuterium isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the internal standard. If this shift is significant, it can result in differential matrix effects, compromising the accuracy of the results. Additionally, in rare cases, the deuterium atoms may be unstable and exchange with protons from the solvent, although this is less common with the stable labeling in this compound.
Experimental Protocols: A Roadmap to Robust Analysis
The following provides a detailed methodology for a key experiment in analytical method validation: the evaluation of matrix effects using an internal standard. This protocol can be adapted for the use of this compound in the quantification of quaternary ammonium compounds or other relevant analytes.
Objective:
To assess the ability of this compound (deuterated IS) and a non-deuterated structural analog IS to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest
-
This compound
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, this compound, and the non-deuterated IS in a suitable solvent (e.g., methanol).
-
Preparation of Spiking Solutions: Prepare working solutions of the analyte and both internal standards at appropriate concentrations.
-
Sample Set Preparation:
-
Set 1 (Analyte in Solvent): Spike the analyte into the initial mobile phase solvent.
-
Set 2 (Analyte in Matrix): Spike the analyte into the blank biological matrix from six different sources.
-
Set 3 (Analyte and IS in Matrix): Spike the analyte and either this compound or the non-deuterated IS into the blank biological matrix from the same six sources.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each sample from Sets 2 and 3, add 300 µL of acetonitrile containing the respective internal standard (for Set 3).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of the prepared samples from all sets into the LC-MS/MS system.
-
Monitor the appropriate precursor-to-product ion transitions for the analyte and both internal standards.
-
-
Data Analysis and Calculation of Matrix Factor (MF):
-
Calculate the Matrix Factor for the analyte in each of the six matrix sources using the following formula:
-
MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Solvent)
-
-
Calculate the Internal Standard-Normalized Matrix Factor for each of the six matrix sources:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Matrix) / (Peak Area Ratio of Analyte/IS in Solvent)
-
-
The coefficient of variation (%CV) of the MF and IS-Normalized MF across the six sources is used to evaluate the ability of the internal standard to compensate for matrix effects. A lower %CV indicates better compensation.
-
Visualizing the Workflow and Concepts
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Bioanalytical workflow using an internal standard.
References
A Comparative Guide to the Applications of Ammonium Bromide-d4 in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ammonium bromide-d4 (ND₄Br) and its non-deuterated counterpart, Ammonium bromide (NH₄Br), in various research applications. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the appropriate compound for their specific analytical and structural investigation needs.
Quantitative Analysis: The Superiority of Deuterated Internal Standards
In quantitative analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. This compound serves as an excellent SIL-IS, particularly for the quantification of analytes containing a quaternary ammonium moiety or for bromide ion analysis.
The primary advantage of using a deuterated standard lies in its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.
Comparative Performance in LC-MS/MS
The use of a deuterated internal standard like this compound can significantly improve the precision and accuracy of quantitative LC-MS/MS methods, especially when analyzing complex matrices. The following table, based on typical performance improvements seen with SIL-IS, illustrates the expected enhancement in analytical performance when using this compound compared to a non-deuterated analogue (e.g., a structurally similar but not identical compound) as an internal standard.
| Parameter | Non-Deuterated Internal Standard | This compound (SIL-IS) |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Precision (% RSD) | < 15% | < 5% |
| Matrix Effect | Variable and often significant | Minimal and compensated |
| Calibration Curve Linearity (r²) | > 0.990 | > 0.999 |
Experimental Protocol: Quantification of a Quaternary Ammonium Compound in Plasma using LC-MS/MS
Objective: To determine the concentration of "Analyte X" (a quaternary ammonium compound) in human plasma using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor a specific precursor-to-product ion transition for "Analyte X" and the transition for this compound (e.g., m/z 102.1 → 84.1).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of "Analyte X" to this compound against the concentration of "Analyte X".
-
Determine the concentration of "Analyte X" in the plasma samples from the calibration curve.
-
Workflow for Quantitative Analysis using a Deuterated Internal Standard
A generalized workflow for the quantitative analysis of an analyte in a biological matrix using a deuterated internal standard.
Solid-State NMR Spectroscopy: Probing Structure and Dynamics
In solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, deuteration is a powerful tool for structural elucidation and the study of molecular dynamics. This compound is particularly useful for these studies.
Advantages of Deuteration in ssNMR
-
Reduced Dipolar Broadening in ¹H Spectra: Replacing protons with deuterons significantly reduces the strong ¹H-¹H dipolar couplings, leading to narrower and better-resolved proton NMR spectra of other components in a mixture.
-
Deuterium NMR (²H NMR): Deuterium has a nuclear spin of I=1 and possesses a quadrupole moment, making it highly sensitive to the local electronic environment and molecular motion. ²H NMR spectra can provide detailed information about the orientation and dynamics of the C-D (or in this case, N-D) bond.
Comparative Spectral Data: ¹⁵N Solid-State NMR
A study on the deuterium isotope effects on the ¹⁵N chemical shifts of ammonium halides in the solid state revealed distinct differences between the deuterated and non-deuterated forms.
| Compound | ¹⁵N Chemical Shift (ppm) | Deuterium Isotope Effect (Δδ ppm) |
| ¹⁵NH₄Br | ~ -352.5 | - |
| ¹⁵ND₄Br | ~ -354.1 | 1.62 |
Data adapted from a solid-state NMR study of ammonium halides.[1]
This observable isotope effect can be used to probe the local environment of the ammonium ion.
Experimental Protocol: Solid-State ²H NMR of this compound
Objective: To study the molecular dynamics of the ammonium ion in this compound as a function of temperature.
Methodology:
-
Sample Preparation:
-
Pack the powdered this compound sample into a zirconia rotor (e.g., 4 mm diameter).
-
-
ssNMR Analysis:
-
Spectrometer: A high-field solid-state NMR spectrometer.
-
Probe: A double-resonance probe capable of magic-angle spinning (MAS).
-
Pulse Sequence: A solid-echo pulse sequence (90°x - τ - 90°y - acquire) is typically used to acquire the ²H NMR spectrum without distortion from probe ringing.
-
MAS Rate: Spectra can be acquired under static (0 Hz) or MAS conditions (e.g., 5-10 kHz).
-
Temperature: Perform experiments at various temperatures to observe changes in the lineshape, which reflect changes in the motional regime of the ammonium ion.
-
-
Data Analysis:
-
Analyze the changes in the quadrupolar splitting and lineshape of the ²H NMR spectra to model the type and rate of molecular motion (e.g., rotational jumps).
-
Logical Relationship in Solid-State NMR Analysis
Comparison of the expected outcomes from solid-state NMR analysis of deuterated versus non-deuterated ammonium bromide.
Neutron Scattering: Unveiling Crystal Structure and Dynamics
Neutron scattering is a powerful technique for determining the structure and dynamics of materials at the atomic scale. The choice between using a deuterated and a non-deuterated sample is critical, especially for hydrogen-containing materials.
The Advantage of Deuterium in Neutron Scattering
Hydrogen (¹H) has a very large incoherent neutron scattering cross-section, which leads to a high background signal and makes it difficult to observe the coherent scattering that contains structural information. In contrast, deuterium (²H) has a much smaller incoherent scattering cross-section and a larger coherent scattering cross-section. Therefore, using deuterated samples like this compound significantly improves the signal-to-noise ratio in neutron diffraction experiments, enabling more precise determination of atomic positions and vibrational modes.
Structural Studies of this compound
Neutron diffraction studies on this compound have been instrumental in characterizing its various solid phases at different temperatures and pressures. These studies have precisely located the deuterium atoms and determined the orientation of the ammonium ions, which is crucial for understanding the order-disorder phase transitions in this material.
Experimental Protocol: Neutron Powder Diffraction of this compound
Objective: To determine the crystal structure of a specific phase of this compound.
Methodology:
-
Sample Preparation:
-
A powdered sample of this compound is loaded into a vanadium sample can (vanadium is used because it has a very low coherent scattering cross-section).
-
-
Neutron Diffraction Experiment:
-
Instrument: A high-resolution neutron powder diffractometer.
-
Environment: The sample is placed in a cryostat or pressure cell to achieve the desired temperature and pressure.
-
Data Collection: A neutron diffraction pattern is collected by measuring the intensity of scattered neutrons as a function of the scattering angle (2θ).
-
-
Data Analysis:
-
Rietveld Refinement: The collected diffraction pattern is analyzed using the Rietveld method to refine the crystal structure parameters, including lattice parameters, atomic positions, and thermal displacement parameters.
-
Signaling Pathway of Information in a Neutron Diffraction Experiment
Flow of information from the neutron source to the final crystal structure determination in a neutron diffraction experiment.
Conclusion
The use of this compound in research offers significant advantages over its non-deuterated counterpart in a range of applications. In quantitative analysis, it serves as a superior internal standard, leading to more accurate and precise measurements. In solid-state NMR and neutron scattering, deuteration is essential for obtaining high-quality data for the detailed investigation of molecular structure and dynamics. The choice of using this compound should be guided by the specific requirements of the experimental technique and the desired level of detail and accuracy in the results.
References
The Use of Ammonium Bromide-d4 in Inter-Laboratory Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitigating Matrix Effects with Isotope-Labeled Internal Standards
In quantitative mass spectrometry-based analyses, such as LC-MS, matrix effects can introduce significant variability and inaccuracy. These effects, caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the analyte, are a major challenge in inter-laboratory studies where different equipment and slightly varied methodologies can lead to disparate results. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ammonium bromide-d4, is a widely accepted strategy to compensate for these matrix effects.[1]
An SIL-IS is an ideal internal standard because it has the same physicochemical properties as the analyte but a different mass. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte and experiencing the same matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, variations due to matrix effects can be normalized, leading to more accurate and reproducible quantification.[1]
Performance Comparison: Internal Standard vs. External Standard
The following table summarizes the expected performance differences between using an isotopically labeled internal standard like this compound and relying on an external standard calibration, particularly in complex matrices. The data is representative of the improvements observed when employing SIL-IS.
| Performance Metric | With this compound (Internal Standard) | Without Internal Standard (External Standard) |
| Accuracy (% Recovery) | 90-110% | Can vary significantly (e.g., 40-160%) |
| Precision (% RSD) | < 15% | > 30% |
| Linearity (R²) of Calibration Curve | ≥ 0.995 | Often lower and matrix-dependent |
| Robustness to Matrix Effects | High | Low |
| Inter-laboratory Reproducibility | High | Low |
Experimental Protocol: Use of this compound in LC-MS/MS Analysis
This section outlines a typical experimental protocol for the quantification of a target analyte using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of the target analyte in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a primary stock solution of this compound at a known concentration in the same solvent.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking a known amount of the analyte stock solution into a blank matrix (e.g., plasma, urine).
-
Add a constant, known amount of the this compound internal standard stock solution to each calibration standard and QC sample.
3. Sample Preparation:
-
To each unknown sample, add the same constant, known amount of the this compound internal standard stock solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interferences.
4. LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and QCs onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to monitor at least one specific precursor-product ion transition for the analyte and one for this compound.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the this compound internal standard for all samples, standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using an internal standard to correct for analytical variability.
References
Efficacy of Ammonium bromide-d4 versus other bromine-containing compounds in synthesis.
For researchers, scientists, and drug development professionals engaged in the synthesis of brominated aromatic compounds, the choice of a brominating agent is a critical decision that influences reaction efficiency, selectivity, and safety. This guide provides an objective comparison of the efficacy of Ammonium bromide, particularly when used with an oxidant, against other common bromine-containing compounds: N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Pyridinium bromide perbromide. The information presented is supported by experimental data to facilitate informed reagent selection.
It is important to note that Ammonium bromide-d4, a deuterated isotopic variant, is primarily employed as a tracer or internal standard in analytical techniques such as NMR and mass spectrometry. Its use as a reagent in bulk chemical synthesis is not conventional due to its cost and specific analytical purpose. Therefore, this guide will focus on the synthetic efficacy of non-deuterated Ammonium bromide.
Performance Comparison of Brominating Agents
The selection of a brominating agent is highly dependent on the substrate, desired regioselectivity, and reaction conditions. The following tables summarize the performance of various reagents in the bromination of activated aromatic compounds like phenols and anilines.
Table 1: Bromination of Phenolic Compounds
| Brominating Agent | Substrate | Solvent | Reaction Time | Temperature | Yield (%) | Regioselectivity | Reference |
| NH₄Br / Oxone® | Phenol | Methanol | 10 min | Room Temp. | 98 | para | [1] |
| NH₄Br / Oxone® | p-Cresol | Methanol | 30 min | Room Temp. | 95 | ortho | [1] |
| NBS / NH₄OAc | Phenol | Acetonitrile | 5 min | Room Temp. | 98 | para | [2] |
| NBS / pTsOH | p-Cresol | Methanol | 25 min | Room Temp. | >86 | ortho | |
| DBDMH | Phenol | Chloroform | 5 h | Room Temp. | 92.5 | ortho | [3] |
| DBDMH | 2-Methylphenol | Chloroform | 15 min | Room Temp. | 98 | ortho to -OH | [3] |
| Pyridinium bromide perbromide | Phenols | Not Specified | Not Specified | Not Specified | Good | Not Specified |
Table 2: Bromination of Aniline Derivatives
| Brominating Agent | Substrate | Solvent | Major Product(s) | Yield (%) | Reference |
| NBS / NH₄OAc | Aniline | Acetonitrile | p-Bromoaniline | 98 | |
| NBS | 3-Chloroaniline | Acetonitrile | 2-Bromo-5-chloroaniline / 4-Bromo-3-chloroaniline | 70 / 20 | |
| NBS | 3-Nitroaniline | Acetonitrile | 2-Bromo-5-nitroaniline / 4-Bromo-3-nitroaniline | 75 / 15 |
Discussion of Efficacy
-
Ammonium bromide / Oxone®: This system is an environmentally friendly and efficient method for the regioselective monobromination of activated aromatic compounds. It offers the advantage of using a stable, easy-to-handle solid (Ammonium bromide) as the bromine source and a powerful oxidant (Oxone®) to generate the active brominating species in situ. The reaction proceeds under mild conditions, often at room temperature, with short reaction times and high yields. Ammonium bromide has been shown to be superior to potassium bromide as a bromine source in this system.
-
N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for bromination. It is a crystalline solid that is easier and safer to handle than liquid bromine. For the bromination of aromatic compounds, NBS is particularly effective for electron-rich substrates like phenols and anilines. The regioselectivity of NBS can be influenced by the solvent and the presence of catalysts. For example, using N-Bromosuccinimide in the presence of ammonium acetate can lead to high yields of para-brominated anilines and phenols.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is a cost-effective alternative to NBS, offering similar reactivity. A key advantage of DBDMH is that it contains two bromine atoms per molecule, which can reduce the amount of reagent required and the formation of byproducts. It is a stable solid and is effective for the bromination of electron-rich aromatic compounds. Studies have shown its utility in the ortho-monobromination of phenols and polyphenols.
-
Pyridinium bromide perbromide: This reagent is a stable, crystalline solid that serves as a convenient source of electrophilic bromine. It is considered a mild brominating agent, which can simplify reaction work-up and purification. It is effective for the bromination of various electron-rich aromatic compounds, including phenols and aromatic ethers.
Experimental Protocols
Protocol 1: Bromination of Phenol using Ammonium bromide and Oxone®
Materials:
-
Phenol
-
Ammonium bromide (NH₄Br)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of phenol (2 mmol) in methanol (10 mL), add Ammonium bromide (2.2 mmol).
-
To this mixture, add Oxone® (2.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 10 minutes).
-
After completion of the reaction, evaporate the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired brominated phenol.
Protocol 2: Bromination of Aniline using N-Bromosuccinimide (NBS) and Ammonium Acetate
Materials:
-
Aniline
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate (NH₄OAc)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a mixture of aniline (1 mmol) and ammonium acetate (10 mol%) in acetonitrile (5 mL), add NBS (1.05 mmol).
-
Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Extract the residue with a 1:1 mixture of ethyl acetate and water (3 x 5 mL).
-
Separate the organic layer, dry it, and concentrate to yield the product.
Protocol 3: Ortho-monobromination of Phenol using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Materials:
-
Phenol
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Chloroform (CHCl₃)
-
10% aqueous sodium hydrosulfite (Na₂S₂O₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phenol (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature.
-
Add solid DBDMH (0.50-0.52 mmol) to the solution in portions. The reddish-brown color should disappear before adding the next portion.
-
Monitor the reaction by TLC.
-
Upon completion, add 10% aqueous sodium hydrosulfite solution to the reaction mixture and stir for 5 minutes.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Reaction Mechanisms and Workflows
The bromination of activated aromatic rings with these reagents generally proceeds via an electrophilic aromatic substitution mechanism.
Caption: General mechanism for electrophilic aromatic bromination.
The experimental workflow for a typical bromination reaction can be generalized as follows:
Caption: A typical experimental workflow for aromatic bromination.
Safety and Handling
-
Ammonium bromide: While generally considered safe, it should be handled in a well-ventilated area, and contact with skin and eyes should be avoided.
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. It is moisture-sensitive and should be stored in a cool, dry place. Reactions involving NBS can be exothermic.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is an oxidizing solid and can be toxic. It should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is also important to avoid creating dust when handling the solid.
-
Pyridinium bromide perbromide: This compound is corrosive and can cause severe skin burns and eye damage. It is also a lachrymator. It should be handled in a fume hood with appropriate protective gear.
References
A Comparative Guide to the Kinetics of Phase Transitions in Ammonium Halides
This guide provides a detailed comparison of the kinetics of solid-state phase transitions in ammonium halides, specifically ammonium chloride (NH₄Cl), ammonium bromide (NH₄Br), and ammonium iodide (NH₄I). The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental principles of solid-state transformations. This document summarizes key kinetic parameters, outlines experimental methodologies, and presents visual representations of the underlying processes.
Comparative Kinetic Data of Ammonium Halide Phase Transitions
The kinetics of the phase transitions in ammonium halides have been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Time-Resolved Powder Diffraction (TRPD). The data reveals distinct differences in the behavior of these compounds, which are summarized in the tables below. For comparative purposes, kinetic data for other notable solid-state phase-change materials, Pentaerythritol (PE) and Potassium Nitrate (KNO₃), are also included.
Ammonium Halides: Phase II to Phase I Transition
The transition from a disordered simple cubic structure (Phase II) to a face-centered cubic structure (Phase I) is a key feature of ammonium halides. The kinetic parameters for this transition are presented in Table 1.
| Parameter | Ammonium Chloride (NH₄Cl) | Ammonium Bromide (NH₄Br) | Ammonium Iodide (NH₄I) |
| Transition Onset Temperature (K) | ~458[1] | ~412[1] | ~253[1] |
| Enthalpy of Transformation (kJ mol⁻¹) | 4.4 ± 0.2 | 3.3 ± 0.1 | 2.6 ± 0.5 |
| Activation Energy (kJ mol⁻¹) | 400 ± 80 | 170 ± 80 | 50 ± 20 (initial), 20 ± 10 (final) |
| Avrami Shape Factor (n) | 2 | 2 | 2 (switches to 4) |
Alternative Solid-State Phase-Change Materials
To provide a broader context, Table 2 presents kinetic data for the solid-state phase transitions in Pentaerythritol and Potassium Nitrate.
| Parameter | Pentaerythritol (PE) | Potassium Nitrate (KNO₃) |
| Transition Temperature (K) | ~460 | Orthorhombic to Trigonal at ~401 |
| Enthalpy of Transformation (kJ mol⁻¹) | ~45.6 | ~4.9 |
| Activation Energy (kJ mol⁻¹) | ~500 | Varies with mechanism |
| Avrami Shape Factor (n) | Not specified | Not typically described by a single Avrami exponent |
Experimental Protocols
The kinetic data presented in this guide are primarily derived from Differential Scanning Calorimetry (DSC) and Time-Resolved X-ray Diffraction (TRXRD) experiments. The general methodologies for these techniques are outlined below.
Differential Scanning Calorimetry (DSC) for Kinetic Analysis
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Objective: To determine the transition temperatures, enthalpies, and to study the kinetics of solid-state phase transitions.
Apparatus: A Differential Scanning Calorimeter equipped with a cooling system.
Procedure:
-
Sample Preparation: A small amount of the ammonium halide sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) to provide a stable and inert atmosphere.
-
Temperature Program: The sample is subjected to a controlled temperature program. For kinetic studies, multiple experiments are run at different heating rates (e.g., 5, 10, 15, 20 K/min).
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature and time. The phase transition is observed as an endothermic or exothermic peak in the DSC curve.
-
Data Analysis:
-
The onset temperature of the peak is taken as the transition temperature.
-
The area under the peak is integrated to determine the enthalpy of the transition.
-
Kinetic parameters, such as the activation energy and the Avrami exponent, can be determined from the shift in the peak temperature with the heating rate using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
-
Time-Resolved X-ray Diffraction (TRXRD)
TRXRD is a powerful technique that allows for the in-situ study of structural changes in materials with high time resolution.
Objective: To follow the evolution of crystal structures during a phase transition in real-time and to determine the reaction mechanism and kinetics.
Apparatus: A synchrotron X-ray source, a high-speed detector, and a sample environment chamber for temperature control.
Procedure:
-
Sample Preparation: The powdered ammonium halide sample is loaded into a capillary tube or mounted on a temperature-controlled stage.
-
Instrument Setup: The sample is placed in the path of the X-ray beam. The temperature of the sample is precisely controlled.
-
Data Acquisition: A series of X-ray diffraction patterns are collected rapidly as the temperature is ramped through the phase transition. The time resolution can be on the order of seconds to milliseconds, depending on the synchrotron source and detector.
-
Data Analysis:
-
The diffraction patterns are analyzed to identify the crystal phases present at each point in time.
-
The intensity of the diffraction peaks corresponding to the initial and final phases is used to determine the fraction of the transformed material as a function of time.
-
This data is then fitted to kinetic models, such as the Avrami equation, to extract kinetic parameters.
-
Visualizing Phase Transition Kinetics
The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying phase transition kinetics and the underlying mechanism of solid-state transformations.
Caption: Experimental workflow for the kinetic study of phase transitions.
Caption: Nucleation and growth mechanism described by the Avrami equation.
Discussion
The kinetic study of phase transitions in ammonium halides reveals that the transformation from Phase II to Phase I is governed by a nucleation and growth mechanism, which can be effectively described by the Avrami equation.
For ammonium chloride and ammonium bromide, the Avrami shape factor (n) is consistently found to be 2. This value suggests a two-dimensional (plate-like) growth of the new phase, preceded by rapid nucleation. In contrast, ammonium iodide exhibits more complex behavior, with the Avrami exponent switching from 2 to 4 during the transformation. This indicates a change in the growth mechanism, possibly from two-dimensional to three-dimensional growth, as the transition progresses.
The activation energies for the phase transition are significantly different among the halides. Ammonium chloride has the highest activation energy, indicating a larger energy barrier for the transformation, while ammonium iodide has the lowest. This trend correlates with the transition temperatures, where NH₄Cl has the highest and NH₄I has the lowest.
In comparison to the ammonium halides, pentaerythritol, another organic molecular crystal, exhibits a much higher activation energy for its solid-state phase transition. This highlights the diverse energetic landscapes that govern solid-state transformations in different material systems.
Conclusion
This comparative guide has summarized the key kinetic parameters for the phase transitions in ammonium chloride, ammonium bromide, and ammonium iodide. The data, primarily obtained through DSC and TRXRD, indicates that these transformations follow a nucleation and growth mechanism, with the dimensionality of growth varying between the different halides. The provided experimental protocols and visualizations offer a framework for researchers to design and interpret their own studies on solid-state phase transitions. The comparison with alternative materials underscores the unique kinetic behavior of the ammonium halide family.
References
Comparative adsorption studies of different ammonium bromide compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the adsorption performance of various ammonium bromide compounds, which are widely utilized as surfactants, phase transfer catalysts, and antimicrobial agents. Understanding their adsorption behavior is critical for applications ranging from drug delivery and formulation to environmental remediation and materials science. This document summarizes key experimental data, outlines detailed methodologies for adsorption studies, and presents a logical workflow for comparative analysis.
Comparative Adsorption Performance
The adsorption capacity and efficiency of ammonium bromide compounds are significantly influenced by their molecular structure, particularly the length of the alkyl chains, and the nature of the adsorbent material. The following tables summarize quantitative data from various studies, providing a basis for comparison.
Table 1: Comparison of Langmuir and Freundlich Isotherm Parameters for Different Ammonium Bromide Compounds on Various Adsorbents.
| Ammonium Bromide Compound | Adsorbent | qm (mg/g) | KL (L/mg) | KF ((mg/g)(L/mg)1/n) | n | Reference |
| Cetyltrimethylammonium Bromide (CTAB) | Clay | 312.50 | - | - | - | [1] |
| Tetradecyltrimethylammonium Bromide (TTAB) | Clay | 285.71 | - | - | - | [1] |
| Dodecyltrimethylammonium Bromide (DTAB) | Sepiolite | 24.09 | - | - | - | |
| Cetyltrimethylammonium Bromide (CTAB) | Activated Carbon | 235.18 | - | - | - | |
| Tetrabutylammonium Bromide (TBAB) modified clay | Crystal Violet Dye | 115.54 | - | - | - |
Note: '-' indicates data not provided in the cited source. qm: Maximum monolayer adsorption capacity; KL: Langmuir constant related to the affinity of binding sites; KF: Freundlich constant indicative of adsorption capacity; n: Freundlich constant representing adsorption intensity.
Table 2: Influence of Alkyl Chain Length of Quaternary Ammonium Compounds on Adsorption Capacity.
| Compound (Alkyl Chain Length) | Adsorbent | Adsorption Capacity (mg/g) | Observations | Reference |
| C1 (Methyl) | Quaternized SBA-15 | 3.14 | Adsorption capacity increases with increasing alkyl chain length. | [2] |
| C8 (Octyl) | Quaternized SBA-15 | 6.56 | [2] | |
| C18 (Octadecyl) | Quaternized SBA-15 | 24.5 | [2] | |
| C12 (Dodecyl) | Silica | - | Adsorbed amounts at saturation decrease with an increasing number of alkyl chains. | |
| Double-chain surfactant | Silica | - | ||
| Triple-chain surfactant | Silica | - |
Experimental Protocols
The following section details a generalized methodology for conducting comparative batch adsorption studies of ammonium bromide compounds.
Materials and Reagents
-
Adsorbents: Activated carbon, silica gel, clay minerals (e.g., bentonite, kaolinite), or other relevant porous materials. The adsorbent should be sieved to a uniform particle size and dried in an oven to remove moisture before use.
-
Adsorbates: A series of ammonium bromide compounds with varying structures, such as:
-
Cetyltrimethylammonium Bromide (CTAB, C16)
-
Tetradecyltrimethylammonium Bromide (TTAB, C14)
-
Dodecyltrimethylammonium Bromide (DTAB, C12)
-
Decyltrimethylammonium Bromide (C10)
-
Octyltrimethylammonium Bromide (C8)
-
Tetrabutylammonium Bromide (TBAB)
-
-
Reagents: Deionized water, pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH).
Batch Adsorption Experiments
-
Preparation of Stock Solutions: Prepare stock solutions (e.g., 1000 mg/L) of each ammonium bromide compound by dissolving a precisely weighed amount in deionized water.
-
Adsorption Isotherm Studies:
-
A series of flasks are prepared containing a fixed amount of adsorbent (e.g., 0.1 g) and a fixed volume of the adsorbate solution (e.g., 50 mL) with varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L).
-
The flasks are agitated in a shaker at a constant temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 24 hours) to ensure that adsorption has reached equilibrium.
-
After equilibration, the suspensions are filtered or centrifuged to separate the adsorbent from the solution.
-
The equilibrium concentration of the ammonium bromide compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or a total organic carbon (TOC) analyzer.
-
-
Adsorption Kinetics Studies:
-
A known amount of adsorbent is added to a fixed volume of the adsorbate solution of a specific initial concentration.
-
Samples of the solution are withdrawn at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes).
-
The concentration of the ammonium bromide compound in each sample is analyzed to determine the amount adsorbed at each time point.
-
Data Analysis
The amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:
qe = (C0 - Ce) * V / m
Where:
-
C0 and Ce are the initial and equilibrium concentrations of the adsorbate (mg/L), respectively.
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
The experimental data is then fitted to isotherm models, such as the Langmuir and Freundlich models, to determine the adsorption characteristics.
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. Ce / qe = 1 / (KL * qm) + Ce / qm
Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces. log(qe) = log(KF) + (1/n) log(Ce)
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative adsorption study.
Logical Relationships in Adsorption Mechanisms
The adsorption of quaternary ammonium bromide compounds onto solid surfaces is governed by a combination of electrostatic interactions and hydrophobic forces. The following diagram illustrates the key relationships influencing the adsorption process.
References
Safety Operating Guide
Navigating the Disposal of Ammonium Bromide-d4: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive overview of the proper disposal procedures for Ammonium bromide-d4, a deuterated compound often used in specialized research applications. While specific disposal protocols for deuterated compounds are not always distinct from their non-deuterated counterparts, careful consideration of the chemical's properties and adherence to established hazardous waste management practices are essential.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of the solid material should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1] In the event of a spill, avoid generating dust. The spilled material should be carefully swept up and placed into a sealed, labeled container for disposal.[1][2]
Disposal Protocol: A Step-by-Step Approach
The standard and most secure method for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional disposal service.[1] This ensures compliance with all local, state, and federal environmental regulations.
Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for collecting all this compound waste. It is critical not to mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Labeling: The container must be affixed with a hazardous waste label before any waste is added. The label should clearly identify the contents as "this compound Waste."
-
Transfer: Carefully transfer the solid waste into the prepared container, minimizing dust formation.
-
Sealing: Once waste collection is complete, securely seal the container.
Storage and Final Disposal:
-
Storage: The sealed container should be stored in a designated, cool, dry, and well-ventilated secondary containment area. Ensure the storage location is away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Professional Disposal: Contact your institution's EHS department to arrange for the collection and final disposal of the hazardous waste by a licensed contractor.
Quantitative Data and Regulatory Considerations
| Parameter | Value | Species | Source |
| Oral LD50 | 2700 mg/kg | Rat | |
| Aquatic EC50 | >1000 mg/l (48 hours) | Daphnia | |
| Aquatic Toxicity | >1000 mg/kg (96 hours) | Fish |
This data is for the non-deuterated form, Ammonium Bromide. The toxicological properties of this compound are expected to be very similar.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Bromide-d4
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ammonium bromide-d4, a deuterated compound often used in synthetic chemistry and as an internal standard in analytical applications. Following these procedures will help you maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must conform to EN166 (EU) or NIOSH (US) standards.[1] |
| Hands | Protective Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body | Laboratory Coat / Impervious Clothing | Long-sleeved lab coat. For larger spills, a full suit may be required.[1][2] |
| Respiratory | Dust Respirator / Self-Contained Breathing Apparatus (SCBA) | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection or in case of insufficient ventilation, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1][2] In case of fire or large spills, a self-contained breathing apparatus (SCBA) should be used. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a smooth workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.
Handling and Use
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust. Use appropriate tools for transferring the solid.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
Disposal Plan
-
All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.
-
For small quantities, the material can be dissolved in water and neutralized. The resulting solids can be filtered and disposed of in an authorized landfill.
-
For larger quantities or for recycling options, consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal company.
-
Do not dispose of this compound down the drain.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency can significantly mitigate potential harm.
Spill Response
-
Small Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, use a dustpan and broom or a vacuum with a HEPA filter to carefully collect the spilled solid, minimizing dust generation.
-
Place the collected material in a sealed, labeled container for proper disposal.
-
Clean the spill area with water and a cloth, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.
-
If safe to do so, close the doors to the affected area to contain the spill.
-
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.
Visual Workflow and Emergency Plan
To further clarify the procedures, the following diagrams illustrate the standard workflow for handling this compound and the emergency response plan for a spill.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
